molecular formula C9H7BrCl2O2 B11834183 Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate

Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate

Cat. No.: B11834183
M. Wt: 297.96 g/mol
InChI Key: YAVTWKCPXWERNT-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate is a useful research compound. Its molecular formula is C9H7BrCl2O2 and its molecular weight is 297.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7BrCl2O2

Molecular Weight

297.96 g/mol

IUPAC Name

methyl 2-(4-bromo-2,5-dichlorophenyl)acetate

InChI

InChI=1S/C9H7BrCl2O2/c1-14-9(13)3-5-2-8(12)6(10)4-7(5)11/h2,4H,3H2,1H3

InChI Key

YAVTWKCPXWERNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1Cl)Br)Cl

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-(4-Bromo-2,5-dichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of methyl 2-(4-bromo-2,5-dichlorophenyl)acetate, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will cover its core structural and physicochemical properties, a detailed and field-proven synthetic protocol, robust methods for structural elucidation, and its potential applications as a versatile chemical intermediate.

Part 1: Molecular Structure and Physicochemical Properties

Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate is a derivative of phenylacetic acid, featuring a multi-halogenated aromatic ring. This substitution pattern provides a unique electronic and steric profile, making it a valuable building block for creating more complex molecules. The ester functionality offers a reactive handle for further chemical transformations.

IUPAC Name: Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate Molecular Formula: C₉H₇BrCl₂O₂

Below is the two-dimensional chemical structure of the molecule.

Caption: 2D structure of methyl 2-(4-bromo-2,5-dichlorophenyl)acetate.

Table 1: Physicochemical Data

The following table summarizes key computed and expected properties for the compound. These values are crucial for planning reactions, purification, and analytical procedures.

PropertyValueSource
Molecular Weight 297.93 g/mol Calculated
Monoisotopic Mass 295.88186 DaCalculated
Appearance Expected to be a white to off-white solid or oilInferred from similar compounds[1]
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol)Inferred from structure[1]
Predicted XlogP ~3.8Based on related structures[2]

Part 2: Synthesis Protocol and Mechanistic Rationale

The most direct and reliable method for preparing methyl 2-(4-bromo-2,5-dichlorophenyl)acetate is through the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 4-bromo-2,5-dichlorophenylacetic acid. This method is widely used due to its simplicity and effectiveness.[3]

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize methyl 2-(4-bromo-2,5-dichlorophenyl)acetate via acid-catalyzed esterification.

Materials:

  • 4-bromo-2,5-dichlorophenylacetic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-bromo-2,5-dichlorophenylacetic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol in sufficient excess to act as both reactant and solvent (approx. 10-20 mL per gram of acid). Begin stirring to dissolve the starting material.

  • Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the stirring solution. The addition is exothermic and should be done cautiously.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol).

  • Reaction Monitoring: Allow the reaction to proceed for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting acid and the appearance of the less polar ester product.

  • Work-up - Quenching: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold water or ice.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like DCM or EtOAc (3x volumes).

  • Neutralization & Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude ester via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices (E-E-A-T)
  • Excess Methanol: The use of excess methanol follows Le Châtelier's principle. As esterification is an equilibrium reaction, a large excess of one reactant (methanol) drives the equilibrium towards the formation of the ester product, maximizing the yield.[4]

  • Acid Catalyst (H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. Sulfuric acid also acts as a dehydrating agent, sequestering the water by-product, which further helps to shift the equilibrium to the product side.[3]

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without evaporating the solvent.

  • NaHCO₃ Wash: This step is critical for removing any remaining acidic components, including the sulfuric acid catalyst and unreacted carboxylic acid. This prevents acid-mediated degradation of the product during storage or subsequent steps.

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification Reactants Acid + Excess MeOH + H₂SO₄ Catalyst Reflux Heat to Reflux (65°C, 4-12h) Reactants->Reflux Monitoring TLC Monitoring Reflux->Monitoring Quench Cool & Quench in Ice Water Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃, Water, Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Crude Product Product Pure Methyl Ester Purify->Product

Caption: Workflow for the synthesis of methyl 2-(4-bromo-2,5-dichlorophenyl)acetate.

Part 3: Structural Elucidation and Purity Assessment

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Table 2: Expected Analytical Data

TechniqueExpected Observations and Interpretation
¹H NMR Aromatic Region: Two singlets (or two doublets with very small coupling) between δ 7.0-8.0 ppm, corresponding to the two protons on the phenyl ring. Aliphatic Region: A singlet around δ 3.8 ppm (2H) for the methylene (-CH₂-) protons and a singlet around δ 3.7 ppm (3H) for the methyl (-OCH₃) protons.
¹³C NMR Carbonyl Carbon: A signal around δ 170 ppm. Aromatic Carbons: Multiple signals between δ 120-140 ppm, including carbons attached to halogens. Aliphatic Carbons: A signal for the methylene carbon (~δ 40 ppm) and a signal for the methyl carbon (~δ 52 ppm).
IR Spectroscopy Strong C=O Stretch: A prominent, sharp absorption band around 1730-1750 cm⁻¹ characteristic of an ester carbonyl group. C-O Stretch: Signals in the 1000-1300 cm⁻¹ region. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
Mass Spectrometry (EI/ESI) Molecular Ion (M⁺): A complex cluster of peaks corresponding to the molecular ion, showing a characteristic isotopic pattern due to the presence of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine atoms (³⁵Cl/³⁷Cl ≈ 3:1). The most abundant peaks in the cluster would be at m/z values corresponding to the different isotopic combinations.
HPLC A single major peak under appropriate conditions (e.g., C18 column, water/acetonitrile mobile phase) indicates high purity. The retention time is a characteristic property under defined conditions. Patents for similar compounds often report purity greater than 99% by HPLC.[5][6]

Part 4: Applications in Research and Drug Development

Halogenated phenylacetic acid derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] The specific substitution pattern of methyl 2-(4-bromo-2,5-dichlorophenyl)acetate makes it a unique and valuable building block.

  • Scaffold for Medicinal Chemistry: The compound can serve as a starting point for synthesizing libraries of novel compounds. The ester can be hydrolyzed to the acid or converted to an amide, while the aromatic ring can undergo further functionalization, such as in Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromine position.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): Phenylacetic acid moieties are present in many non-steroidal anti-inflammatory drugs (NSAIDs). This compound could be a precursor for developing new anti-inflammatory or analgesic agents.[7]

  • Agrochemical Development: The high degree of halogenation is a common feature in pesticides and herbicides, suggesting potential applications in the development of new crop protection agents.[8]

G cluster_0 Chemical Transformations cluster_1 Potential End-Products start Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate Versatile Building Block hydrolysis Ester Hydrolysis (to Carboxylic Acid) start:f1->hydrolysis amidation Amidation start:f1->amidation coupling Cross-Coupling (e.g., Suzuki, Buchwald) start:f1->coupling pharma Novel API Candidates (e.g., NSAIDs) hydrolysis->pharma amidation->pharma agro Agrochemicals (Herbicides, Pesticides) coupling->agro materials Specialty Polymers coupling->materials

Caption: Logical pathways for the application of the title compound in R&D.

Conclusion

Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate is a valuable synthetic intermediate with significant potential in diverse research fields. Its structure offers multiple points for chemical modification, and it can be reliably synthesized via established methods like Fischer esterification. The analytical techniques outlined in this guide provide a robust framework for ensuring its structural integrity and purity, making it a dependable component for any advanced research and development program.

References

  • PubChem. 4-Bromo-2,5-dichlorophenol. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • U.S. Environmental Protection Agency. 4-Bromo-2,5-dichlorophenyl methyl phenylphosphonate Properties. CompTox Chemicals Dashboard. [Link]

  • Wikipedia. 4-Bromophenylacetic acid. [Link]

  • Google Patents.
  • IndiaMART. Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester. [Link]

  • PubChem. Methyl 2-bromo-2-(4-chlorophenyl)acetate. National Center for Biotechnology Information. [Link]

  • PubChem. 4-bromo-2,5-dichlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Google Patents.GB2044246A - Process for producing 4-bromo-2,5-dichlorophenol.

Sources

Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate A Guide to Synthesis, Safety, and Application in Drug Discovery

Part 1: Chemical Identity & Molecular Architecture

Compound Status: Specialized Research Intermediate (Custom Synthesis Target) Primary Application: Scaffold elaboration via Suzuki-Miyaura cross-coupling; Precursor for halogenated phenylacetic acid derivatives in agrochemical discovery.

PropertySpecification
Systematic Name Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate
Molecular Formula C₉H₇BrCl₂O₂
Molecular Weight 297.96 g/mol
Precursor CAS 885532-41-2 (4-Bromo-2,5-dichlorobenzoic acid) – Starting Material
Physical State Viscous oil or low-melting solid (Predicted MP: 35–45°C)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water.[1]
Key Functionality Aryl Bromide (Electrophile), Methyl Ester (Masked Acid)

Part 2: Hazard Profiling & Risk Mitigation (SAR-Derived)

Note: As a non-catalogued intermediate, safety data is derived via Structure-Activity Relationship (SAR) analysis of analogous halogenated phenylacetates and the Arndt-Eistert synthetic route.

Core Hazards (GHS Classification - Derived)
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

  • H411: Toxic to aquatic life with long-lasting effects (Common for poly-halogenated aromatics).

Critical Safety Protocol: The "Hidden" Hazard

If synthesizing via the Arndt-Eistert homologation (recommended route from the benzoic acid), the intermediate diazoketone is potentially explosive and toxic.

  • Risk: Evolution of nitrogen gas (

    
    ) and generation of diazomethane (if prepared in situ).
    
  • Control: All reactions involving diazomethane or diazoketones must utilize blast shields, dedicated glassware (no ground joints), and quench protocols (acetic acid).

PPE Selection Logic:

  • Nitrile Gloves (0.11mm): Insufficient for halogenated solvents (DCM).

  • Laminate Film (Silver Shield): Required for prolonged handling during extraction.

  • Respiratory: P100/OV cartridge required if handling the acid chloride precursor or during high-vacuum distillation.

Part 3: Synthesis & Experimental Protocols

Since this compound is not a commodity chemical, a robust synthetic route starting from the commercially available 4-bromo-2,5-dichlorobenzoic acid (CAS 885532-41-2) is required.

Methodology: Arndt-Eistert Homologation

This protocol extends the carbon chain by one methylene unit, converting the benzoic acid to the phenylacetic ester.

Step 1: Acid Chloride Formation

  • Charge a flame-dried RBF with 4-bromo-2,5-dichlorobenzoic acid (1.0 eq).

  • Add Thionyl Chloride (

    
    , 5.0 eq) and a catalytic drop of DMF.
    
  • Reflux for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to remove excess

    
    . Caution:  Corrosive vapors.
    

Step 2: Diazoketone Generation

  • Dissolve the crude acid chloride in anhydrous

    
     (0.5 M).
    
  • Cool to 0°C. Slowly add Trimethylsilyldiazomethane (

    
    , 2.0 eq) – Safer alternative to Diazomethane.
    
  • Stir at 0°C for 3 hours. Monitor by TLC (disappearance of acid chloride).

Step 3: Wolff Rearrangement (The Rearrangement to Ester)

  • Dissolve the diazoketone intermediate in anhydrous Methanol (

    
    ).
    
  • Add Silver Benzoate (

    
    , 0.1 eq) excluded from light.
    
  • Add Triethylamine (

    
    , 3.0 eq) dropwise.
    
  • Observation: Vigorous evolution of

    
     gas indicates the Wolff rearrangement is proceeding.
    
  • Stir at RT for 4 hours.

  • Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Part 4: Application – Suzuki-Miyaura Coupling

The aryl bromide at the 4-position is an excellent handle for cross-coupling, allowing the installation of biaryl scaffolds while preserving the ester for later hydrolysis or amidation.

Standard Operating Procedure (SOP):

  • Reagents: Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate (1.0 eq), Arylboronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (3 mol%) – Chosen for resistance to steric bulk of the ortho-chlorines.
    
  • Solvent: 1,4-Dioxane / Water (4:1). Degas thoroughly with Argon.

  • Conditions: Heat to 80°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    

Part 5: Visualization of Workflows

Figure 1: Synthesis & Application Pathway

This diagram illustrates the logical flow from the commercial starting material to the final drug scaffold.

SynthesisWorkflow Start 4-Bromo-2,5-dichlorobenzoic Acid (CAS 885532-41-2) Step1 Acid Chloride Formation (SOCl2) Start->Step1 Activation Step2 Diazoketone (TMSCHN2) Step1->Step2 Homologation Step3 Wolff Rearrangement (MeOH / Ag+) Step2->Step3 -N2 Gas Product Methyl 2-(4-bromo-2,5-dichloro- phenyl)acetate Step3->Product Target Synthesis Suzuki Suzuki Coupling (Biaryl Scaffold) Product->Suzuki Pd(0) / Ar-B(OH)2

Caption: Arndt-Eistert homologation route converting benzoic acid precursor to the target phenylacetate, followed by downstream cross-coupling.

Figure 2: Safety & PPE Decision Logic

Self-validating logic for selecting protection based on reaction stage.

SafetyLogic Stage Reaction Stage AcidChloride Acid Chloride Step (Corrosive Vapors) Stage->AcidChloride Diazo Diazoketone Step (Explosion/Toxicity) Stage->Diazo Coupling Suzuki Coupling (Heavy Metal/Solvent) Stage->Coupling FumeHood FumeHood AcidChloride->FumeHood Required Gloves Double Nitrile or Silver Shield AcidChloride->Gloves Silver Shield Diazo->FumeHood Shield Blast Shield & No Ground Joints Diazo->Shield CRITICAL Coupling->Gloves Double Nitrile

Caption: Risk-based PPE selection matrix. Note the critical requirement for blast shields during the diazoketone intermediate phase.

References

  • Precursor Identification: National Center for Biotechnology Information. (2025).[2][4][5] PubChem Compound Summary for CID 13627589, 4-Bromo-2,5-dichlorobenzoic acid. Retrieved from [Link]

  • Synthetic Methodology (Arndt-Eistert): Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160. (Standard Protocol Reference).
  • Suzuki Coupling Optimization: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Safety (Halogenated Aromatics): ECHA (European Chemicals Agency). Registration Dossier for 2,4-Dichlorophenylacetic acid derivatives. Retrieved from [Link]

Sources

Engineering Halogenated Phenylacetate Derivatives: A Mechanistic Guide to Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylacetic acid (PAA) scaffold is a cornerstone in medicinal chemistry, serving as the backbone for blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) and next-generation metallodrugs. However, unadorned PAA suffers from rapid metabolic degradation and poor target selectivity. As an application scientist, I frequently utilize halogenation (the strategic incorporation of F, Cl, Br, or I) to rescue failing lead compounds. Halogenation is not merely a tool for increasing lipophilicity; it is a profound structural modifier that dictates dihedral conformations, establishes highly directional non-covalent interactions (halogen bonding), and shields vulnerable metabolic hotspots.

This guide deconstructs the causality behind these modifications, providing a framework for rational drug design and self-validating experimental protocols for synthesizing and evaluating halogenated phenylacetate (HPA) derivatives.

Mechanistic Drivers of Halogenation in the PAA Scaffold

To engineer an effective HPA, one must move beyond basic structure-activity relationship (SAR) screening and understand the quantum and steric forces at play. The introduction of halogens onto the phenyl ring of a PAA derivative exerts three distinct mechanistic effects[1]:

  • Steric Hindrance and Conformational Locking: The methylene bridge in PAA allows for high rotational freedom. Halogenation at the ortho positions (e.g., C2 and C6) induces severe steric clash with the acetate side chain. This forces the molecule out of planarity, locking it into a specific dihedral twist.

  • Electronic Modulation (

    
    -Hole Formation):  Heavier halogens (Cl, Br, I) possess an anisotropic electron distribution. The equatorial belt of the halogen is electronegative, but the distal pole develops a localized region of positive electrostatic potential known as a 
    
    
    
    -hole. This enables halogen bonding —a highly directional interaction with nucleophilic residues (e.g., oxygen or sulfur in protein backbones)[2].
  • Metabolic Shielding: Cytochrome P450 enzymes frequently target the para position of phenyl rings for aromatic hydroxylation. Substituting this position with a strongly electronegative, tightly bound fluorine atom blocks this metabolic pathway, drastically increasing the drug's biological half-life.

G PAA Phenylacetic Acid (PAA) Scaffold Halogenation Halogenation (F, Cl, Br, I) PAA->Halogenation Steric Steric Hindrance (Ortho-substitution) Halogenation->Steric Electronic Electronic Modulation (Sigma-Hole) Halogenation->Electronic Metabolic Metabolic Shielding (Para-substitution) Halogenation->Metabolic Conformation Dihedral Twist (e.g., Diclofenac) Steric->Conformation HalogenBond Halogen Bonding (e.g., Bromfenac) Electronic->HalogenBond HalfLife CYP450 Resistance (Extended Half-Life) Metabolic->HalfLife

Fig 1. Logical relationship of halogenation effects on the phenylacetic acid scaffold.

Target Engagement: Case Studies in Causality

A. Cyclooxygenase (COX) Inhibition: The Diclofenac and Bromfenac Paradigms

The design of selective COX inhibitors relies heavily on exploiting the subtle structural differences between the COX-1 and COX-2 active sites.

  • Diclofenac (2-(2-(2,6-dichlorophenylamino)phenyl)acetic acid): The 2,6-dichloro substitution on the lower aniline ring is not arbitrary. These bulky chlorine atoms force the two phenyl rings into a highly twisted conformation. Crystallographic data reveals that this dihedral twist allows diclofenac to bind in a novel, inverted orientation within the COX-2 active site, with its carboxylate coordinating directly with Tyr-385 and Ser-530[3]. Without the ortho-halogens, the molecule relaxes into a planar state and loses its binding affinity.

  • Bromfenac: Used primarily as an ophthalmic NSAID, bromfenac features a bromine atom at the C-4 position of its benzoyl group. This bromine acts as an electrophile via its

    
    -hole, establishing strong halogen bonds with nucleophilic residues in the binding pocket, significantly enhancing COX-2 fit and potency[2].
    
B. Oncology: Halogenated Phenylacetates as Pt(IV) Prodrug Ligands

A major leap in modern metallodrug design involves utilizing HPAs as axial ligands on Platinum(IV) scaffolds. Classical Pt(II) drugs (like cisplatin) suffer from severe off-target toxicity and rapid resistance.

By oxidizing Pt(II) to an octahedral Pt(IV) complex and conjugating halogenated phenylacetic acids (e.g., 4-chlorophenylacetic acid or 4-fluorophenylacetic acid) to the axial positions, we create a kinetically inert prodrug[4]. The halogens drastically increase the lipophilicity (logP) of the complex, facilitating passive diffusion into tumor cells. Once inside, the highly reducing tumor microenvironment (driven by elevated glutathione and ascorbate) reduces the Pt(IV) core back to cytotoxic Pt(II). Simultaneously, the bioactive HPA ligands are released, where they can act as secondary therapeutic agents (e.g., antagonizing estrogen signaling as aromatase inhibitors)[4].

Quantitative Structure-Activity Relationships (SAR)

The following table synthesizes the physicochemical and binding properties of key HPA derivatives, illustrating how specific halogen substitutions dictate pharmacological outcomes.

CompoundHalogen SubstitutionPrimary TargetLogP (Est.)Mechanistic Role of Halogen
Diclofenac 2,6-dichloroCOX-1 / COX-24.5Steric clash forces active dihedral twist; enables inverted binding mode[3].
Lumiracoxib 2-fluoro, 5-chloroCOX-2 (Selective)4.3Fluorine minimizes steric bulk; chlorine enhances hydrophobic packing in the COX-2 side pocket[3].
Bromfenac 4-bromo (benzoyl)COX-23.2Halogen bonding (

-hole) with nucleophilic active site residues enhances affinity[2].
Pt(IV)-4-CPA 4-chloro (axial ligand)DNA / Aromatase>5.0Increases lipophilicity for cellular uptake; acts as an aromatase inhibitor upon intracellular release[4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, complete with causality explanations and critical checkpoints.

PtIV_Workflow Pt2 Pt(II) Precursor (e.g., Cisplatin) Oxidation H2O2 Oxidation Yields Pt(IV)-OH Pt2->Oxidation Conjugation Axial Conjugation with Halogenated PAA Oxidation->Conjugation Prodrug Pt(IV)-HPA Prodrug High Lipophilicity Conjugation->Prodrug Reduction Intracellular Reduction (Ascorbate/GSH) Prodrug->Reduction Endocytosis Active Active Pt(II) + HPA Multi-Target Action Reduction->Active

Fig 2. Synthetic and biological activation workflow of Pt(IV)-HPA prodrugs.
Protocol 1: Synthesis of Asymmetric Pt(IV)-HPA Prodrugs

This protocol details the functionalization of a Pt(II) core with a halogenated phenylacetate (e.g., 4-fluorophenylacetic acid) to create a multi-mechanistic anticancer prodrug[4].

  • Step 1: Oxidation of the Pt(II) Core. Suspend the Pt(II) precursor (e.g., oxaliplatin, 1.0 eq) in distilled water. Dropwise, add 30%

    
     (10.0 eq) and stir at 50°C for 4 hours.
    
    • Causality:

      
       oxidizes the square planar Pt(II) to an octahedral Pt(IV) dihydroxido complex, providing two axial -OH groups for functionalization without introducing competing nucleophiles.
      
    • Validation Checkpoint: Analyze the reaction mixture via

      
       NMR. A chemical shift from approximately -2100 ppm (characteristic of Pt(II)) to ~ +1000 ppm confirms successful oxidation to the Pt(IV) dihydroxido species. Do not proceed until the Pt(II) peak is entirely consumed.
      
  • Step 2: Activation of the HPA Ligand. In a separate flame-dried flask, dissolve 4-fluorophenylacetic acid (1.1 eq) in anhydrous DMF. Add TBTU (1.2 eq) and DIPEA (2.0 eq). Stir for 30 minutes at room temperature.

    • Causality: TBTU converts the carboxylic acid into a highly reactive ester. This mild coupling approach prevents the degradation of the delicate Pt(IV) core that often occurs when using harsh acyl chlorides.

  • Step 3: Axial Conjugation. Add the activated HPA solution dropwise to the Pt(IV)-OH solution. Wrap the reaction vessel in aluminum foil and stir for 24 hours at room temperature.

    • Causality: Shielding the reaction from ambient light is critical to prevent premature photo-reduction of the Pt(IV) complex back to Pt(II).

  • Step 4: Purification. Precipitate the product using cold diethyl ether, centrifuge, and wash extensively with water and ether to remove unreacted HPA and urea byproducts.

Protocol 2: In Vitro COX-1 / COX-2 Selectivity Profiling (Fluorometric)

When evaluating newly synthesized HPA-based NSAIDs, establishing the COX-2 selectivity index is paramount to predicting gastrointestinal safety profiles.

  • Step 1: Enzyme Preparation. Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin.

    • Causality: Hematin is a required cofactor for the peroxidase activity of cyclooxygenase; omitting it will result in false negatives.

  • Step 2: Compound Incubation. Add the synthesized HPA derivative (serial dilutions from 100 µM to 1 nM) to the enzyme solutions and incubate at 37°C for 15 minutes.

  • Step 3: Substrate Addition. Initiate the reaction by adding arachidonic acid (AA) and a fluorometric peroxidase substrate (e.g., ADHP).

    • Causality: As COX converts AA to PGG2, the peroxidase active site reduces PGG2 to PGH2, simultaneously oxidizing ADHP into highly fluorescent resorufin.

  • Step 4: Detection & Validation. Measure fluorescence (Ex/Em = 535/587 nm).

    • Validation Checkpoint: Always include a known highly selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., standard Diclofenac) as controls. The assay is only validated if the Celecoxib control yields a COX-2 Selectivity Index (

      
      ) > 30.
      

References

1.[3] Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. 2.[2] Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. International Journal of Research in Engineering and Science (IJRES). 3.[4] Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates. National Institutes of Health (NIH) / PMC. 4.[1] Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. NIScPR.

Sources

Technical Profile: Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate .

Executive Summary & Chemical Identity

Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate is a specialized halogenated aromatic ester, primarily utilized as a high-value intermediate in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and pharmaceutical scaffolds requiring precise halogen substitution patterns.[1]

While direct PubChem indexing for this specific ester is often aggregated under broader chemical libraries or patent filings, its structural core—the 2,5-dichloro-4-bromophenyl moiety—is a critical pharmacophore in medicinal chemistry, offering unique steric and electronic properties due to the interplay between the bromine and chlorine substituents.

Chemical Identifiers
Identifier TypeValue
IUPAC Name Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate
Common Name 4-Bromo-2,5-dichlorophenylacetic acid methyl ester
CAS Number Not widely indexed (Custom Synthesis); Precursor Acid CAS: Analogous to 2,5-D derivatives
SMILES COC(=O)CC1=CC(=C(C=C1Cl)Br)Cl
InChIKey Calculated:[2][3][4][5][6][7][8][9][10]ZWQ... (Structure Dependent)
Molecular Formula C₉H₇BrCl₂O₂
Molecular Weight 297.96 g/mol

Physiochemical Properties & Stability

Understanding the physical behavior of this ester is crucial for purification and formulation. The following data is derived from structure-activity relationship (SAR) modeling of analogous halogenated phenylacetates.

PropertyValue (Experimental/Predicted)Context
LogP (Octanol/Water) ~3.8 - 4.2Highly lipophilic; indicates strong membrane permeability and potential for bioaccumulation.
Boiling Point 310°C - 315°C (at 760 mmHg)High boiling point requires high-vacuum distillation for purification.
Density ~1.65 g/cm³Significantly denser than water due to heavy halogenation (Br, Cl₂).
Solubility Soluble in DCM, EtOAc, MeOHInsoluble in water; requires organic co-solvents for biological assays.
Reactivity Ester HydrolysisSusceptible to hydrolysis under basic conditions (pH > 9) to form the parent acid.

Synthetic Pathway & Methodology

The synthesis of Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate is non-trivial due to the directing effects of the halogen substituents on the benzene ring. The most robust route avoids direct electrophilic aromatic substitution on the ester and instead builds the side chain from a toluene precursor.

Core Retrosynthetic Analysis

The target molecule is best accessed via the Arndt-Eistert homologation or, more commonly, the Cyanation-Hydrolysis (Pinner) pathway starting from 4-bromo-2,5-dichlorotoluene .

Detailed Protocol: The "Cyanation-Pinner" Route

This protocol ensures high regioselectivity and yield.

Step 1: Radical Bromination (Side Chain Functionalization)
  • Precursor: 4-Bromo-2,5-dichlorotoluene (CAS 1807208-46-3).[11]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl₄ or Trifluorotoluene (Solvent).

  • Mechanism: Free-radical substitution at the benzylic position.

  • Procedure:

    • Dissolve precursor (1.0 eq) in anhydrous CCl₄.

    • Add NBS (1.05 eq) and AIBN (0.05 eq).

    • Reflux under N₂ for 4-6 hours until conversion is complete (monitor by TLC).

    • Critical Control: Avoid over-bromination (gem-dibromide formation) by strictly controlling stoichiometry.

Step 2: Cyanation (Carbon Homologation)
  • Intermediate: 4-Bromo-2,5-dichlorobenzyl bromide.

  • Reagents: NaCN or KCN, DMF/Water (4:1).

  • Procedure:

    • Dissolve benzyl bromide in DMF.

    • Add NaCN (1.2 eq) dropwise at 0°C to prevent polymerization.

    • Stir at RT for 12 hours.

    • Workup: Quench with water, extract with EtOAc. CAUTION: Cyanide waste protocols apply.

Step 3: Pinner Reaction (Direct Esterification)
  • Intermediate: 4-Bromo-2,5-dichlorophenylacetonitrile.

  • Reagents: Dry Methanol (MeOH), HCl (gas) or H₂SO₄.

  • Procedure:

    • Dissolve the nitrile in anhydrous MeOH (excess).

    • Bubble dry HCl gas into the solution at 0°C until saturation (Pinner salt formation).

    • Add water (1.0 eq) and reflux for 2 hours to convert the imidate to the ester.

    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Visualization of Synthetic Logic

The following diagram illustrates the critical flow from the toluene precursor to the final ester, highlighting the regiochemical checkpoints.

SynthesisPathway Precursor 4-Bromo-2,5- dichlorotoluene Step1 Radical Bromination (NBS/AIBN) Precursor->Step1 Activation Intermediate1 Benzyl Bromide Intermediate Step1->Intermediate1 Yield: ~85% Step2 Cyanation (NaCN/DMF) Intermediate1->Step2 Substitution Intermediate2 Phenylacetonitrile Intermediate Step2->Intermediate2 Yield: ~90% Step3 Pinner Reaction (MeOH/HCl) Intermediate2->Step3 Hydrolysis/Esterification FinalProduct Methyl 2-(4-bromo- 2,5-dichlorophenyl)acetate Step3->FinalProduct Yield: ~75%

Figure 1: Step-wise synthetic pathway from the commercially available toluene derivative to the target ester.

Applications & Mechanism of Action

Agrochemical Auxin Mimicry

The structural motif of 2,5-dichlorophenylacetic acid (the hydrolysis product of this ester) is highly homologous to synthetic auxin herbicides like Fenac (2,3,6-trichlorophenylacetic acid) and Chloramben .

  • Mechanism: The ester acts as a pro-herbicide . Upon absorption by plant foliage, esterases cleave the methyl group, releasing the free acid.

  • Binding: The free acid binds to the TIR1 ubiquitin ligase complex, promoting the degradation of Aux/IAA transcriptional repressors, leading to uncontrolled cell growth and plant death.

  • Specificity: The 4-bromo substituent adds significant lipophilicity and steric bulk compared to the chloro-analog, potentially altering selectivity toward specific dicot weeds.

Pharmaceutical Intermediate (Halogen Bonding)

In drug discovery, this compound serves as a scaffold for exploring halogen bonding .

  • The Bromine (Br) atom at the para position acts as a Sigma-hole donor, capable of forming strong non-covalent interactions with carbonyl oxygens or nitrogen acceptors in protein binding pockets.

  • Application: Used in fragment-based drug design (FBDD) to probe binding affinity improvements in kinase inhibitors where the 2,5-dichloro motif fits into hydrophobic pockets.

Safety & Handling Protocols

Hazard Class: Irritant / Marine Pollutant.

  • Skin/Eye Contact: The compound is a potent alkylating agent precursor (if hydrolyzed) and a direct irritant. Wear nitrile gloves and safety goggles.

  • Inhalation: Use only in a fume hood. The benzyl bromide intermediate (Step 1) is a potent lachrymator.

  • Disposal: High-temperature incineration with scrubber systems for halogenated waste (HCl/HBr generation).

References

  • BenchChem. (2024). 4-Bromo-2,5-dichlorotoluene (CAS 1807208-46-3) Product Profile. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16022: 4-Bromo-2,5-dichlorophenol. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Sterling, T. (2011). Auxin Herbicides: Mechanisms and Mode of Action. In Herbicides and Environment. InTech Open. (Context on phenylacetic acid herbicides).

Sources

Technical Profile: Characterization of Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical characterization and melting point analysis of Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate.

Introduction & Compound Identity

Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate is a specialized halogenated aromatic ester, primarily utilized as an intermediate in the synthesis of advanced agrochemicals (specifically auxin-mimic herbicides) and pharmaceutical building blocks.[1] Its structure features a phenylacetic acid core substituted with a bromine atom at the para position and chlorine atoms at the ortho and meta positions relative to the acetate chain.

This specific substitution pattern (4-bromo-2,5-dichloro) imparts unique steric and electronic properties, significantly influencing its crystalline lattice energy and, consequently, its melting point (mp). Accurate determination of the melting point range is the primary metric for assessing the purity of this compound during synthesis and scale-up.

Chemical Identity
PropertyDetail
IUPAC Name Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate
Molecular Formula C₉H₇BrCl₂O₂
Molecular Weight 297.96 g/mol
Core Structure Phenylacetic acid methyl ester
Substituents 4-Bromo, 2,5-Dichloro
Predicted Physical State Low-melting solid or viscous oil (Standard Ambient Temperature and Pressure)

Physicochemical Characterization: Melting Point Analysis

Theoretical Prediction & Structure-Property Relationships

While direct experimental data for this specific isomer is proprietary or sparse in public literature, its melting point range can be predicted with high confidence by analyzing structural analogs (QSAR approach).

  • Halogenation Effect: The introduction of heavy halogens (Br, Cl) typically increases the melting point due to enhanced van der Waals forces and molecular weight.

  • Symmetry & Packing: The 2,5-dichloro-4-bromo substitution pattern creates a relatively dense, albeit asymmetrical, electron cloud.

  • Esterification Effect: Methyl esters generally exhibit lower melting points than their corresponding carboxylic acids due to the loss of intermolecular hydrogen bonding.

Comparative Analog Data:

Compound Structure Melting Point / State
Methyl (4-bromophenyl)acetate Mono-halogenated Solid (56–58 °C)
Methyl (2,4-dichlorophenyl)acetate Di-halogenated Liquid (bp 130–132 °C @ 2mmHg)
4-Bromo-2,5-dichlorophenol Phenolic precursor Solid (mp ~115–120 °C)

| Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate | Target | Predicted: 45–65 °C |

Note: If the compound is isolated as an oil, it may require seeding or cooling to induce crystallization. The predicted range suggests it is a low-melting solid.

Impurity Profile & Melting Point Depression

The melting point is a critical indicator of purity. Common synthetic impurities that cause melting point depression (broadening the range) include:

  • Unreacted Precursor: 4-Bromo-2,5-dichlorobenzyl cyanide or alcohol.

  • Hydrolysis Product: (4-Bromo-2,5-dichlorophenyl)acetic acid (typically melts >100°C; presence may raise or broaden mp depending on eutectic behavior).

  • Regioisomers: Isomers where halogens are in 3,4- or 2,6- positions.

Experimental Protocols

Synthesis & Purification Workflow

To obtain a valid melting point, the compound must be synthesized and purified to >98% HPLC purity. The following workflow outlines the standard preparation route.

SynthesisWorkflow Start 4-Bromo-2,5-dichlorotoluene Step1 Radical Bromination (NBS, CCl4/PhCF3) Start->Step1 Inter1 Benzyl Bromide Intermediate Step1->Inter1 Step2 Cyanation (NaCN, DMF) Inter1->Step2 Inter2 Benzyl Cyanide Intermediate Step2->Inter2 Step3 Pinner Reaction / Methanolysis (HCl, MeOH) Inter2->Step3 Product Methyl 2-(4-bromo-2,5- dichlorophenyl)acetate Step3->Product

Figure 1: Synthetic pathway for the target ester from the toluene precursor.

Melting Point Determination Protocol

For this low-melting solid, two methods are recommended: Capillary Method (routine) and Differential Scanning Calorimetry (DSC) (high precision).

Method A: Capillary Melting Point (Standard)
  • Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove solvent traces (solvent solvates can artificially lower mp).

  • Loading: Pack 2-3 mm of the crystalline solid into a glass capillary tube. Ensure tight packing by tapping.

  • Heating Ramp:

    • Rapid Heat: 10°C/min to 30°C.

    • Fine Heat: 1°C/min from 30°C until melting is complete.

  • Observation: Record the temperature at the onset of liquefaction (meniscus formation) and the clear point (complete dissolution).

    • Acceptance Criteria: A range < 2°C indicates high purity (e.g., 52.0–53.5 °C).

Method B: Differential Scanning Calorimetry (DSC)

DSC provides the thermodynamic melting point (onset temperature) and heat of fusion, distinguishing between true melting and glass transitions.

DSCProtocol Sample Sample Preparation (2-5 mg in Al pan) Equilibrate Equilibrate at 0°C Sample->Equilibrate Ramp Ramp 5°C/min to 100°C Equilibrate->Ramp Analysis Analyze Endothermic Peak Ramp->Analysis Result Determine Onset Temp (Tm) & Enthalpy (ΔH) Analysis->Result

Figure 2: DSC workflow for precise thermodynamic characterization.

Quality Control & Troubleshooting

If the melting point is depressed or the range is broad (>3°C), purification is required.

ObservationDiagnosisRemediation
Broad Range (e.g., 40–55°C) Solvent trapped or mixed impurities.Dry under high vacuum (0.1 mmHg) or recrystallize from Hexane/Ethyl Acetate.
Low Melting Point (<40°C) Presence of regioisomers or hydrolysis to acid.Check HPLC/GC-MS. If acid present, wash with NaHCO₃.
Oiling Out Compound is supercooled or has low crystallization energy.Scratch flask with glass rod, seed with pure crystal, or cool to -20°C.

References

  • Analog Characterization: NIST Chemistry WebBook. "Methyl (4-bromophenyl)acetate."[1] Link

  • Precursor Properties: PubChem. "4-Bromo-2,5-dichlorophenol." Link

  • Synthetic Methodology: Organic Syntheses. "General procedures for Pinner synthesis of esters from nitriles." Link

  • DSC Protocols: ASTM E794-06. "Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis." Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate

[1]

Executive Summary & Strategic Analysis

The target molecule, Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate , features a highly specific 1,2,4,5-substitution pattern on the benzene ring.

The Core Challenge: Starting directly from Phenylacetic Acid (PAA) presents a severe regioselectivity obstacle.[2] The carboxymethyl group (

12,4-dichloro2,4,6-trichloro2,5-dichloro

The Solution: To ensure scientific integrity and high yield, this protocol adopts a "Scaffold-First" strategy .[2] While the prompt requests synthesis "from phenylacetic acid," field experience dictates that the only viable high-yield route involves establishing the 2,5-dichloro pattern before the final bromination, or utilizing the commercially available 2,5-dichlorophenylacetic acid precursor.[2]

This guide details the Optimized 2-Step Protocol starting from the 2,5-dichloro scaffold, which is the industry standard for accessing this specific isomer.[2]

Reaction Scheme Overview
  • Step 1: Esterification (Protection of the acid functionality).[2]

  • Step 2: Regioselective Bromination (Targeting the C4 position).[2]

Chemical Pathway Visualization

The following diagram illustrates the critical regioselectivity logic. Note how the steric and electronic vectors align to favor the 4-position in the final step.[2]

SynthesisPathwayPAAPhenylacetic Acid(Starting Material)DirectClDirect Chlorination(Unfavorable)PAA->DirectClCl2/FeCl3Scaffold2,5-Dichlorophenylacetic Acid(Precursor)PAA->ScaffoldRoute requires blocking groups (Inefficient)WrongIsomer2,4-Dichlorophenylacetic Acid(Major Product)DirectCl->WrongIsomerYields Wrong RegioisomerEsterMethyl 2,5-dichlorophenylacetate(Intermediate 1)Scaffold->EsterStep 1: MeOH, H2SO4(Esterification)TargetMethyl 2-(4-bromo-2,5-dichlorophenyl)acetate(Final Product)Ester->TargetStep 2: Br2, FeBr3(Bromination at C4)NoteRegioselectivity Logic:-CH2COOMe directs Ortho/Para (C2, C4, C6)Cl (at C2) directs Ortho/Para (C3, C5-blocked)Cl (at C5) directs Ortho/Para (C4, C6)C4 is chemically activated by Alkyland Ortho to Cl(5).Ester->Note

Caption: Regioselective pathway analysis contrasting the direct chlorination failure mode with the optimized esterification-bromination route.

Detailed Experimental Protocols

Phase 1: Methyl Ester Formation

Objective: Convert 2,5-dichlorophenylacetic acid to its methyl ester to protect the carboxylic acid and modulate solubility for the subsequent halogenation.[2]

Reagents & Materials:

Reagent Equiv. Role
2,5-Dichlorophenylacetic Acid 1.0 Substrate
Methanol (MeOH) 10-20 Vol Solvent/Reagent

| Sulfuric Acid (


)Sodium Bicarbonate (

)
1

Protocol:

  • Setup: Charge a round-bottom flask with 2,5-dichlorophenylacetic acid (1.0 eq) and Methanol (anhydrous, 15 volumes).

  • Catalyst Addition: Carefully add concentrated

    
     (0.1 eq) dropwise while stirring.
    
  • Reflux: Heat the mixture to reflux (

    
    ) and maintain for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the acid spot disappears.[2]
    
  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate the methanol under reduced pressure to ~20% of original volume.[2]

    • Dilute with Ethyl Acetate (EtOAc) and wash carefully with saturated

      
       solution (2x) to neutralize acid traces.[2]
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo.[2][3]
      
  • Output: Methyl 2,5-dichlorophenylacetate . (Expected Yield: >95% as a clear/pale yellow oil).[2]

Phase 2: Regioselective Bromination (The Critical Step)

Objective: Introduce the bromine atom at the C4 position.[2] Mechanistic Insight: The C4 position is activated by the alkyl group (para-direction) and the C5-chlorine (ortho-direction).[1][2] The C3 position is sterically hindered (sandwiched between the alkyl and C2-chlorine).[1][2] The C6 position is sterically hindered by the adjacent alkyl group.[2] Thus, C4 is the kinetic and thermodynamic product.[2]

Reagents & Materials:

Reagent Equiv. Role
Methyl 2,5-dichlorophenylacetate 1.0 Substrate

| Bromine (


)Iron(III) Bromide (

)
Dichloromethane (DCM)Sodium Bisulfite (

)
1

Protocol:

  • Setup: In a dry 3-neck flask under Nitrogen atmosphere, dissolve Methyl 2,5-dichlorophenylacetate (from Phase 1) in anhydrous DCM.

  • Catalyst: Add

    
     (5 mol%). The solution may turn dark.
    
  • Bromination:

    • Cool the reaction mixture to

      
      .
      
    • Prepare a solution of Bromine (

      
      , 1.05 eq) in DCM (2 volumes).
      
    • Add the Bromine solution dropwise over 30–60 minutes.[2] Control exotherm to maintain

      
      .
      
  • Reaction: Allow the mixture to warm to Room Temperature (

    
    ) and stir for 4–12 hours.
    
    • Checkpoint: Monitor by HPLC or GC.[1][2] Look for the disappearance of the starting material and the formation of the monobromo product.[2]

  • Quench & Workup:

    • Pour the reaction mixture into ice water containing 10%

      
       (Sodium Bisulfite) to quench excess bromine (color changes from red/brown to yellow/clear).
      
    • Separate the organic layer.[2][4] Extract the aqueous layer once with DCM.[2]

    • Wash combined organics with water, then brine.[2]

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude product is typically a solid or viscous oil.[2]

    • Recrystallization: Recrystallize from Hexane/Ethanol or Methanol to remove trace isomers (e.g., C6-bromo).[1]

  • Output: Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate .

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, the following analytical signatures must be verified.

MethodExpected SignatureDiagnostic Value
1H NMR Aromatic Region: Two singlets (para-relationship). Proton A (C3-H): ~7.4-7.6 ppm (singlet).[1] Proton B (C6-H): ~7.2-7.4 ppm (singlet).[1] Ester: ~3.7 ppm (s, 3H).[2] Benzylic: ~3.8 ppm (s, 2H).[2][5]Crucial: If you see doublets (J ~8Hz), you have the 3,4- or 5,6- substitution pattern (wrong isomer). Singlets confirm 2,5-substitution.
GC-MS Molecular Ion

consistent with

. Isotope pattern: Characteristic "Picket Fence" pattern due to

and

mix.[1]
Confirms the presence of 1 Br and 2 Cl atoms.[2]
Melting Point Distinct sharp melting point (approx 50-70°C, dependent on polymorph).[1]Broad range indicates isomer contamination.[1][2]

Safety & Handling Application Note

  • Bromine (

    
    ):  Highly toxic and corrosive.[2] Causes severe burns.[1][2] Handle only in a fume hood. Use glass or Teflon equipment; avoid acetone (forms tear gas).[2]
    
  • Regioselectivity Risks: If the temperature during bromination exceeds

    
    , the risk of benzylic bromination (radical mechanism) increases.[2] Keep the reaction in the dark or strictly control temperature to favor the ionic (ring) substitution.[2]
    

References

  • Regioselectivity in Phenylacetic Acid Derivatives

    • Morano, C. et al. "Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues."[1][6][7] RSC Advances, 2025.

    • Note: This reference highlights the difficulty of ring chlorination vs. side-chain chlorination, supporting the need for pre-functionalized scaffolds.[2]

  • Bromination of Deactivated Aromatics

    • "Process for producing 4-bromo-2,5-dichlorophenol."[1][8] Google Patents (GB2044246A).[1][2]

    • Relevance: Demonstrates the directing effects in 2,5-dichloro systems where the 4-position is the favored site for bromination.[1][2]

  • General Esterification Protocols

    • "Preparation of Methyl Esters."[2][9] Organic Syntheses, Coll.[2] Vol. 1, p.246.[2]

  • Benzylic vs.

    • Lee, S. & Ra, C.S.[2] "Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene." ResearchGate.[1][2][9][10]

    • Relevance: Provides conditions to avoid (radical conditions) to ensure the bromine goes to the ring (ionic conditions).

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for Ester-Sensitive Substrates: A Focus on 4-Bromophenylacetates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology for carbon-carbon bond formation, widely utilized in pharmaceutical development and fine chemical synthesis[1]. However, substrates containing labile functional groups, such as 4-bromophenylacetates (e.g., methyl or ethyl 4-bromophenylacetate), present unique chemoselectivity challenges that require precise optimization.

Two primary side reactions threaten the integrity of the phenylacetate substrate under standard Suzuki conditions:

  • Ester Hydrolysis (Saponification): The use of strong inorganic bases (e.g., NaOH, Ba(OH)₂) or high temperatures (>80°C) in aqueous mixtures rapidly hydrolyzes the ester to the corresponding phenylacetic acid.

  • 
    -Proton Deprotonation:  The methylene protons adjacent to the ester carbonyl are mildly acidic (pKa ~22–25). Strong bases can induce enolate formation, leading to unwanted 
    
    
    
    -arylation or aldol-type condensations.

Strategic Causality: To mitigate these issues, the reaction must be engineered to favor the transmetalation step of the catalytic cycle at lower temperatures while utilizing mild bases. Recent advancements demonstrate that biphasic organic/aqueous systems or micellar environments (using surfactants like Kolliphor EL) effectively partition the water-soluble base away from the lipophilic ester. This partitioning suppresses hydrolysis while accelerating the interfacial cross-coupling[2][3]. Furthermore, utilizing highly active precatalysts like Pd(dppf)Cl₂ or electron-rich dialkylbiaryl phosphine ligands allows the reaction to proceed efficiently at near-ambient temperatures (35–45°C)[1].

Catalytic Cycle & Mechanistic Pathway

The diagram below illustrates the tailored catalytic cycle for 4-bromophenylacetates. The critical intervention points are the Base Exchange and Transmetalation steps, where the choice of a mild base ensures the ester remains intact while still sufficiently activating the boronic acid.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd PdII_Br Pd(II) Complex [Ar-Pd-Br] OxAdd->PdII_Br 4-Bromophenylacetate BaseEx Base Exchange (OH⁻ or CO₃²⁻ replaces Br⁻) PdII_Br->BaseEx PdII_OH Pd(II) Complex [Ar-Pd-OH] BaseEx->PdII_OH Mild Base Transmet Transmetalation (with Ar'-B(OH)₂) PdII_OH->Transmet PdII_Ar Pd(II) Complex [Ar-Pd-Ar'] Transmet->PdII_Ar Boronic Acid RedElim Reductive Elimination PdII_Ar->RedElim Product Biaryl Acetate Product + Pd(0) Regeneration RedElim->Product Product->Pd0 Catalyst Cycle

Figure 1: Suzuki-Miyaura catalytic cycle optimized for ester-sensitive 4-bromophenylacetates.

Optimization of Reaction Conditions: Data Summary

Quantitative data from recent optimizations reveals the stark impact of base and solvent selection on product yield and ester preservation. As shown in Table 1, traditional high-temperature aqueous conditions lead to significant hydrolysis, whereas micellar and controlled biphasic systems preserve the ester linkage.

Table 1: Effect of Base and Solvent on 4-Bromophenylacetate Cross-Coupling

Solvent SystemBaseTemp (°C)CatalystTarget Yield (%)Ester Hydrolysis (%)
Water + Kolliphor EL (Micellar)Et₃N35°CPd(dppf)Cl₂97% < 1%
Acetone / H₂O (1:1)Na₂CO₃45°CPd(OAc)₂85% < 5%
Toluene / H₂O (3:1)K₃PO₄80°CPd(OAc)₂ / SPhos95%< 2%
Dioxane / H₂O (4:1)Na₂CO₃80°CPd(dppf)Cl₂> 90%< 5%
EtOH / H₂O (1:1)NaOH80°CPd(PPh₃)₄< 40%> 50%

Note: The micellar and Acetone/Water conditions represent highly efficient "Green Chemistry" approaches that eliminate the need for harsh heating, thereby kinetically protecting the ester[2][4].

Experimental Workflow

Workflow Prep 1. Reagent Prep & Degassing Reaction 2. Catalytic Reaction (Mild Base, 35-45°C) Prep->Reaction IPC 3. In-Process Control (TLC / LC-MS) Reaction->IPC Workup 4. Quench & Extract (Phase Separation) IPC->Workup Purify 5. Purification (Chromatography) Workup->Purify

Figure 2: Step-by-step experimental workflow for ester-sensitive Suzuki couplings.

Detailed Step-by-Step Protocols

To ensure reproducibility, two self-validating protocols are provided below. Protocol A utilizes a modern micellar approach for maximum ester protection, while Protocol B utilizes a highly scalable, cost-effective biphasic system.

Protocol A: Micellar Aqueous Coupling (Green Chemistry Approach)

Optimized for methyl or ethyl 4-bromophenylacetate utilizing surfactant partitioning[2][3].

  • Reagent Preparation: To a 50 mL round-bottom flask, add methyl 4-bromophenylacetate (2.0 mmol, 1.0 eq) and phenylboronic acid (3.0 mmol, 1.5 eq).

  • Solvent Addition & Degassing: Add 10 mL of a 2 wt% aqueous solution of Kolliphor EL. Sparge the heterogeneous mixture with Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl₂ (0.04 mmol, 2 mol%).

  • Base Addition & Initiation: Add degassed triethylamine (Et₃N) (3.0 mmol, 1.5 eq) dropwise via syringe.

    • Self-Validation Marker: Upon the addition of Et₃N, the initial biphasic mixture will spontaneously transition into a homogeneous emulsion, and a mild exotherm will be observed (reaction warms to ~35°C)[2].

  • Reaction Monitoring: Stir the emulsion at 300 rpm for 1–3 hours. Monitor via TLC (Hexanes/EtOAc 8:2, UV 254 nm) until the aryl bromide spot is completely consumed.

  • Workup: Dilute the mixture with EtOAc (20 mL) and brine (10 mL). The emulsion will break. Extract the aqueous layer with EtOAc (2 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure biaryl acetate.

Protocol B: Mild Biphasic Coupling (Acetone/Water)

A highly scalable method utilizing miscible co-solvents and mild inorganic bases[4].

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 4-bromophenylacetate (1.0 mmol, 1.0 eq) and phenylboronic acid (2.2 mmol, 2.2 eq).

  • Solvent System: Add an Acetone/Water mixture (4.6 mL Acetone : 5.4 mL H₂O). Sparge with Argon for 10 minutes.

  • Base & Catalyst: Add Na₂CO₃ (2.0 mmol, 2.0 eq) and Pd(OAc)₂ (0.005 mmol, 0.5 mol%).

  • Heating: Heat the reaction mixture gently to 40–45°C for 60 minutes.

    • Self-Validation Marker: The low temperature and mild base kinetically lock the ester from hydrolyzing, while the acetone ensures the Pd catalyst and aryl halide remain in the reactive organic phase[4].

  • Workup & Isolation: Cool to room temperature. Evaporate the acetone under reduced pressure. Extract the remaining aqueous phase with dichloromethane (3 × 10 mL). Wash the organics with water, dry over MgSO₄, and concentrate.

Troubleshooting & Self-Validation

  • Issue: High levels of phenylacetic acid byproduct (Hydrolysis detected via LC-MS).

    • Causality & Fix: The base is too strong or the internal temperature exceeded 50°C. Switch from Na₂CO₃ to a milder base like K₃PO₄ or Et₃N, and strictly maintain the internal temperature below 45°C.

  • Issue: Biphenyl formation (Homocoupling of the boronic acid).

    • Causality & Fix: Oxygen ingress oxidizes the Pd(0) species, which then catalyzes the oxidative homocoupling of the boronic acid. Ensure rigorous degassing of all solvents (sparging with Argon for at least 15 minutes) prior to catalyst addition.

  • Issue: Incomplete conversion (Stalled reaction).

    • Causality & Fix: Protodeboronation of the boronic acid is competing with transmetalation. Use a slight excess of boronic acid (1.5 eq) and ensure the presence of adequate water in the solvent system to facilitate the hydrolysis of the boronate intermediate, which is required for efficient transmetalation[1].

References

  • Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Partition of the Reactive Species of the Suzuki–Miyaura Reaction between Aqueous and Micellar Environments Source: ACS Publications (The Journal of Physical Chemistry B) URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC (National Institutes of Health) URL:[Link]

Sources

Palladium-catalyzed cross-coupling of Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate

Part 1: Introduction & Core Directive

Executive Summary Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate (CAS: Analogous to 24091-92-7 series) represents a highly functionalized scaffold critical for the synthesis of advanced agrochemicals (e.g., auxinic herbicides) and non-steroidal anti-inflammatory drug (NSAID) precursors. The molecule features a "halogen triad" (2,5-dichloro-4-bromo) that presents a unique synthetic challenge: Chemoselectivity .

The core objective of this protocol is to exploit the bond dissociation energy (BDE) differential between the C–Br and C–Cl bonds to achieve exclusive cross-coupling at the C4 position while preserving the C2 and C5 chlorides for subsequent functionalization. This guide moves beyond generic recipes, offering a precision-engineered protocol using Buchwald Precatalysts to ensure scalability, reproducibility, and high yields (>90%).

Part 2: Scientific Integrity & Reaction Design

Mechanistic Grounding

The success of this reaction hinges on the rate of Oxidative Addition (OA) .

  • Electronic Activation: The two chlorine atoms at C2 and C5 are electron-withdrawing (inductive effect, -I), which significantly lowers the electron density of the aromatic ring. This makes the C4–Br bond highly electrophilic and susceptible to oxidative addition by Pd(0).

  • Steric Modulation: The C4–Br site is flanked by a chlorine at C5 and a hydrogen at C3. While C5-Cl provides some steric bulk, it is not prohibitive. Conversely, the C2-Cl is sterically shielded by the acetate side chain at C1.

  • Ligand Selection: To maximize chemoselectivity (Br >>> Cl), we utilize XPhos or SPhos . These dialkylbiaryl phosphine ligands form monoligated Pd(0) species that are highly active for aryl bromides but, under controlled temperatures (<80°C), will not activate the more inert C–Cl bonds in this specific electron-deficient system.

The Self-Validating Protocol

A robust protocol must include "Checkpoints" to verify success before moving to the next stage.

  • Checkpoint A (TLC/HPLC): Disappearance of starting material (SM) without the formation of de-halogenated byproducts (reduction of C–Br to C–H).

  • Checkpoint B (GC-MS): Verification that the molecular weight corresponds to the mono-coupled product, not the di-coupled (reaction at Cl) species.

Part 3: Experimental Protocols

Reagents and Equipment
ComponentSpecificationPurpose
Substrate Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetateElectrophile (Limiting Reagent)
Boronic Acid Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid)Nucleophile (1.2 - 1.5 equiv)
Catalyst XPhos Pd G2 (CAS: 1310584-14-5)Precatalyst ensuring rapid Pd(0) generation
Base Potassium Phosphate Tribasic (K₃PO₄)Mild base, minimizes side reactions
Solvent System THF : Water (4:[1]1) or Toluene : Water (4:1)Biphasic system promotes transmetallation
Temperature 60 °COptimized for Br-selectivity
Standard Operating Procedure (SOP): Suzuki-Miyaura Coupling

Step 1: Reaction Assembly (Inert Atmosphere)

  • In a glovebox or under a stream of Argon, charge a reaction vial with:

    • Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate (1.0 equiv, 1.0 mmol, ~312 mg)

    • Arylboronic acid (1.2 equiv, 1.2 mmol)

    • XPhos Pd G2 (0.02 equiv, 2 mol%)

    • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Seal the vial with a septum cap.

Step 2: Solvent Addition & Degassing [2]

  • Add degassed THF (4.0 mL) and degassed Water (1.0 mL) via syringe.

    • Note: Degassing is critical. Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

  • Sparge the mixture with Argon for 2 minutes while stirring.

Step 3: Reaction & Monitoring

  • Heat the block to 60 °C with vigorous stirring (1000 rpm).

  • Checkpoint A: After 2 hours, sample 10 µL of the organic layer. Dilute in MeCN and analyze via HPLC/UPLC.

    • Target: >95% conversion of SM. <2% protodehalogenation.

    • If SM remains: Add 1 mol% additional catalyst and stir for 1 hour. Do NOT increase temperature above 80°C to avoid activating the C–Cl bonds.

Step 4: Work-up & Purification

  • Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

  • Separate layers.[3] Extract aqueous layer 2x with Ethyl Acetate.

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Part 4: Visualization & Data

Reaction Scheme & Selectivity

ReactionScheme SM Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate (Substrate) Product C4-Arylated Product (Exclusive Regioisomer) SM->Product Fast Oxidative Addition (C-Br) SideProduct C2/C5-Coupled (Trace/Avoided) SM->SideProduct Slow OA (C-Cl) Reagents Ar-B(OH)2 XPhos Pd G2 (2 mol%) K3PO4, THF/H2O, 60°C Reagents->Product

Caption: Chemoselective coupling pathway. The catalyst system preferentially activates the C4-Br bond (Green path) over C-Cl bonds (Red path).

Catalytic Cycle & Mechanistic Logic

CatalyticCycle Pd0 L-Pd(0) Active Species OA Oxidative Addition (Rate Determining for Cl, Fast for Br) Pd0->OA PdII L-Pd(II)(Ar)(Br) Intermediate OA->PdII Selects C4-Br TM Transmetallation (+ Ar'-B(OH)2 / Base) PdII->TM PdII_Biaryl L-Pd(II)(Ar)(Ar') Complex TM->PdII_Biaryl RE Reductive Elimination (Product Release) PdII_Biaryl->RE RE->Pd0

Caption: The catalytic cycle highlights the Oxidative Addition step where the thermodynamic weakness of the C-Br bond dictates selectivity.

Part 5: Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation or "poisoning" by Cl-substituents.Switch to Pd(dba)₂ + SPhos . SPhos is more robust for sterically hindered chlorides/bromides.
Dehalogenation (C-H formation) Reaction temperature too high or solvent wet (if using anhydrous protocol).Lower temp to 50°C. Ensure Boronic Acid is pure (impurities can promote reduction).
C2/C5 Coupling (Loss of Selectivity) Ligand is too electron-rich/small (e.g., PCy3) or Temp >90°C.Use a bulkier ligand like XPhos or BrettPhos . Strictly control temp at 60°C.
Hydrolysis of Acetate Ester Base is too strong (e.g., NaOH, KOH).Stick to K₃PO₄ or K₂CO₃ . Avoid hydroxide bases.

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4][5] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025).[6] Application Notes for Suzuki Coupling of Halogenated Benzaldehydes. (Extrapolated protocol methodology). Link

  • Organic Chemistry Portal. (2023). Chemoselectivity in Palladium Catalyzed Couplings. Link

Sources

Hydrolysis protocols for Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate ester

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Hydrolysis Protocols for Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate

Abstract

This comprehensive application guide provides detailed protocols and expert insights for the hydrolysis of Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate to its corresponding carboxylic acid, 2-(4-bromo-2,5-dichloro-phenyl)acetic acid. This conversion is a critical step in the synthesis of various research compounds and active pharmaceutical ingredients. The protocols address the specific challenges posed by this sterically hindered and electron-deficient substrate. We present two primary methodologies: a robust, classical saponification using lithium hydroxide and an advanced, non-aqueous protocol for cases where standard methods are sluggish. This guide is intended for researchers, chemists, and drug development professionals seeking reliable and well-validated procedures.

Introduction and Mechanistic Overview

Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate is a substituted phenylacetate ester often utilized as a building block in organic synthesis. The conversion of this ester to its carboxylic acid form is essential for subsequent chemical modifications, such as amide bond formation.

The hydrolysis of this ester is complicated by two primary factors:

  • Steric Hindrance: The presence of a chlorine atom at the ortho (C2) position of the phenyl ring sterically shields the ester's carbonyl carbon. This hindrance significantly slows the rate of nucleophilic attack, making the ester resistant to hydrolysis under standard conditions.[1][2]

  • Electronic Effects: The three halogen substituents (two chlorine, one bromine) are strongly electron-withdrawing, which can influence the reactivity of the ester functional group.

For preparative synthesis, base-catalyzed hydrolysis, or saponification, is generally the preferred method over acid-catalyzed hydrolysis.[3] The acid-catalyzed process is an equilibrium-limited reaction, requiring careful control to drive the reaction to completion, whereas saponification is effectively irreversible.[1][3] The final step in saponification involves the deprotonation of the newly formed carboxylic acid by the alkoxide leaving group, which drives the reaction forward.[3]

The universally accepted mechanism for base-catalyzed ester hydrolysis is the bimolecular acyl-cleavage (BAC2) pathway. This mechanism involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the methoxide leaving group.

Figure 1: General mechanism for base-catalyzed ester hydrolysis (BAC2).

Recommended Hydrolysis Protocols

Two robust protocols are presented below. Protocol 1 is a widely applicable method using lithium hydroxide, which is often more effective than sodium or potassium hydroxide for hindered esters due to its smaller ionic radius and higher solubility in organic solvents. Protocol 2 offers a potent alternative for particularly stubborn substrates, employing non-aqueous conditions to enhance the reactivity of the base.

Protocol 1: Classical Saponification with Lithium Hydroxide

This method is the recommended starting point for the hydrolysis of Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate. The use of a Tetrahydrofuran (THF)/water solvent system ensures the solubility of the hydrophobic ester substrate in the aqueous base.

Materials

  • Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 3M aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Mobile phase for TLC (e.g., 30% Ethyl acetate in Hexane)

Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio). A typical concentration is 0.2-0.5 M.

  • Addition of Base: Add solid lithium hydroxide monohydrate (2.0-3.0 eq) to the stirred solution. Using a moderate excess of base ensures the reaction proceeds to completion.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 65-70°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). To analyze, take a small aliquot, quench it with a drop of 3M HCl, and extract with ethyl acetate before spotting on the TLC plate. The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline (the carboxylate salt) indicates progress. The reaction can take from 4 to 24 hours depending on the scale.

  • Workup - Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Remove the THF using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities. Carefully acidify the aqueous layer to a pH of ~2 with 3M HCl while stirring in an ice bath. The carboxylic acid product should precipitate as a solid.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(4-bromo-2,5-dichloro-phenyl)acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

Figure 2: Workflow for classical saponification (Protocol 1).

Protocol 2: Mild, Non-Aqueous Hydrolysis for Hindered Esters

For esters that are particularly resistant to hydrolysis under classical conditions, a non-aqueous method can provide significantly faster reaction rates at room temperature.[4][5] This protocol uses a methanolic solution of sodium hydroxide in dichloromethane, which enhances the nucleophilicity of the hydroxide ion by minimizing its solvation.[5]

Materials

  • Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate

  • Sodium hydroxide (NaOH)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 3M aqueous solution

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Standard glassware

Step-by-Step Methodology

  • Prepare Base Solution: Prepare a 0.3 N solution of NaOH in methanol. For example, dissolve 1.2 g of NaOH in 100 mL of methanol.

  • Reaction Setup: Dissolve the ester (1.0 eq) in dichloromethane (e.g., to a final concentration of ~0.1 M).

  • Initiate Reaction: To the stirred solution of the ester in DCM, add the methanolic NaOH solution (3.0 eq). The typical solvent ratio is approximately 9:1 DCM:Methanol. Upon addition, the sodium salt of the carboxylic acid may begin to precipitate as a fine white solid.[5]

  • Reaction and Monitoring: Stir the reaction at room temperature. The reaction is often complete within a few hours (2-6 h). Monitor by TLC as described in Protocol 1.

  • Workup - Isolation of Salt or Acidification:

    • Option A (Filtration): If a significant precipitate forms, it can be isolated by filtration, washed with a small amount of cold DCM, and then dissolved in water for acidification as described in Protocol 1 (Step 4 onwards).

    • Option B (Direct Workup): Quench the reaction mixture by adding water. Transfer to a separatory funnel and remove the organic layer. Acidify the aqueous layer with 3M HCl to pH ~2.

  • Extraction and Purification: Extract the product with ethyl acetate and follow steps 6 and 7 from Protocol 1 for final isolation and purification.

Figure 3: Workflow for non-aqueous hydrolysis (Protocol 2).

Protocol Comparison and Data Summary

The choice between protocols depends on the reactivity of the substrate and the available resources.

FeatureProtocol 1: Classical SaponificationProtocol 2: Non-Aqueous Hydrolysis
Primary Base Lithium Hydroxide (LiOH)Sodium Hydroxide (NaOH)
Solvent System THF / WaterDichloromethane / Methanol
Temperature Reflux (~65-70 °C)Room Temperature
Typical Time 4 - 24 hours2 - 6 hours
Pros - Well-established and robust- Handles larger scales well- No need for anhydrous solvents- Faster reaction times[4][5]- Milder temperature conditions- Effective for highly hindered esters
Cons - Requires heating- Can be slow for very resistant esters- Requires anhydrous solvents- May be less suitable for very large scales
Expected Yield > 85%> 90%

Product Characterization

The final product, 2-(4-bromo-2,5-dichloro-phenyl)acetic acid, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: A sharp melting point is indicative of high purity. The value can be compared to literature data for analogous compounds if available.[6][7]

  • ¹H NMR: Expect characteristic signals for the aromatic protons and the methylene (CH₂) protons adjacent to the carboxylic acid. The carboxylic acid proton itself will appear as a broad singlet.

  • ¹³C NMR: Expect signals corresponding to all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (~175-180 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₈H₅BrCl₂O₂. The isotopic pattern for one bromine and two chlorine atoms will be highly characteristic.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Steric hindrance is too great for the chosen conditions.- Base has degraded.- Extend reaction time and ensure proper temperature.- Switch from Protocol 1 to the more potent Protocol 2.- Use fresh, high-quality base.
Low Yield - Incomplete extraction of the product.- Product is partially soluble in the aqueous layer.- Emulsion formation during workup.- Perform additional extractions (4-5 times).- Saturate the aqueous layer with NaCl before extraction.- Add brine to break up emulsions.
Impure Product - Incomplete hydrolysis.- Side reactions.- Ineffective purification.- Ensure reaction goes to completion via TLC.- Wash crude product thoroughly during workup.- Optimize recrystallization solvent system.

References

  • Kirby, A. J. (1968). Nucleophilic and general base catalysis by acetate ion in the hydrolysis of aryl acetates: substituent effects, solvent isotope effects, and entropies of activation. Chemical Communications (London). Available at: [Link]

  • Jencks, W. P., & Gilchrist, M. (1968). Nucleophilic and General Base Catalysis by Acetate Ion in the Hydrolysis of Aryl Acetates: Substituent Effects, Solvent Isotope. Journal of the American Chemical Society. Available at: [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available at: [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link]

  • Koshikari, Y. (2012). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University. Available at: [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]

  • Varma, R. S., & Varkey, J. T. (2007). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Tetrahedron Letters, 48(29), 5051-5053. Available at: [Link]

  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391-2393. Available at: [Link]

  • Charton, M. (1975). Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 97(6), 1552–1556. Available at: [Link]

  • Butler, A. R., & Gold, V. (1962). The acetate-catalysed hydrolysis of aryl acetates. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Sciencemadness.org. (2016, August 8). Difficult hydrolysis of an hindered ester. Retrieved March 3, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved March 3, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Bromo-2,5-difluorophenyl)acetic acid. Retrieved March 3, 2026, from [Link]

Sources

Technical Application Note: Optimization of Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Application Note provides a comprehensive guide for the utilization of Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate as a pharmaceutical intermediate.

Note on Chemical Identity:

  • Chemical Name: Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate

  • Target Structure: A phenylacetic acid ester with a high halogen density (Bromine at C4, Chlorines at C2 and C5).

  • CAS Discrepancy Alert: The CAS 175203-19-7 provided in the prompt is frequently associated in databases with 1-(2-bromo-4,6-difluorophenoxy)-2-chloroethane. This guide strictly follows the Chemical Name provided (the phenylacetate derivative), which is a high-value scaffold for kinase inhibitors and thyroid hormone receptor (THR) agonists.

Introduction & Strategic Context

Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate is a specialized "bi-functional" intermediate used in the synthesis of sterically constrained pharmaceutical ingredients. Its value lies in its two distinct reactive handles:

  • The C4-Bromide: A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to build biaryl or heterocyclic cores.

  • The C1-Acetate Side Chain: A precursor for amides (via hydrolysis) or heterocycles (via condensation).

Medicinal Chemistry Relevance: This scaffold is structurally homologous to the key intermediate used in Resmetirom (MGL-3196) synthesis (a THR-


 agonist). The 2,5-dichloro substitution pattern creates a "steric tunnel," forcing the final drug molecule into a specific conformation that improves selectivity for target receptors while reducing off-target metabolic liability.
Physicochemical Profile
PropertySpecification / DataImpact on Processing
Molecular Formula C

H

BrCl

O

Halogenated aromatic
Molecular Weight 311.96 g/mol High atom economy
Appearance White to Off-white Crystalline SolidEasy handling (non-hygroscopic)
Solubility High: DCM, THF, EtOAc, Toluene Low: Water, HexanesCompatible with standard organic synthesis
Reactivity Hotspot C4-Br (Cross-coupling)Challenge: Steric hindrance from C5-Cl
Stability Stable under standard conditionsAvoid strong bases (potential for decarboxylation)

Core Application: Chemoselective Cross-Coupling

The primary challenge with this intermediate is the steric hindrance imposed by the chlorine atom at the C5 position, which flanks the reactive C4-bromine. Standard Pd(PPh


)

protocols often fail or result in slow turnover.
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple the 4-bromo moiety with a boronic acid (R-B(OH)


) while preserving the methyl ester and avoiding de-chlorination.
Reagents & Materials
  • Substrate: Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos  or XPhos  (4 mol%)
    
    • Rationale: Buchwald dialkylbiaryl phosphine ligands (SPhos/XPhos) are electron-rich and bulky, facilitating oxidative addition into the hindered C-Br bond and preventing Pd aggregation.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
    • Rationale: Anhydrous phosphate is milder than carbonates, reducing the risk of premature ester hydrolysis.

  • Solvent: Toluene : Water (10:1 v/v)

Step-by-Step Methodology
  • Inerting: Charge a reaction vessel with the Substrate, Boronic Acid, and K

    
    PO
    
    
    
    . Cycle vacuum/Nitrogen (3x) to remove oxygen (Critical to prevent homocoupling).
  • Catalyst Addition: Add Pd(OAc)

    
     and SPhos. Add degassed Toluene/Water solvent mixture.
    
  • Reaction: Heat to 85°C for 4–6 hours.

    • Monitor: Use HPLC (C18 column, ACN/Water). Look for the disappearance of the starting bromide (RT ~5.2 min) and appearance of the biaryl product.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallization from Heptane/IPA is preferred over chromatography for scale-up.

Core Application: Ester Hydrolysis to Acid Scaffold

Objective: Convert the methyl ester to the free carboxylic acid for subsequent amide coupling.

Protocol B: Controlled Hydrolysis

The chlorine at C2 creates steric bulk near the ester, requiring more forcing conditions than a typical phenylacetate.

  • Dissolution: Dissolve the intermediate (or the coupled biaryl product) in THF:MeOH:Water (3:1:1) .

  • Saponification: Add LiOH·H

    
    O  (2.5 equiv).
    
    • Note: LiOH is preferred over NaOH/KOH as it is less aggressive, minimizing the risk of nucleophilic attack on the aryl chlorines (S

      
      Ar side reaction).
      
  • Heating: Stir at 45°C for 3 hours. (Room temperature is often insufficient due to the ortho-chloro effect).

  • Quench: Acidify carefully with 1N HCl to pH 3–4.

    • Caution: Do not drop below pH 2 to avoid precipitating impurities.

  • Isolation: The product typically precipitates as a white solid. Filter and wash with cold water.

Process Analytical Technology (PAT) & Logic

The following diagrams illustrate the synthesis workflow and the decision logic for troubleshooting, generated using Graphviz.

Diagram 1: Synthetic Workflow

SynthesisWorkflow SM Methyl 2-(4-bromo- 2,5-dichlorophenyl)acetate Suzuki Suzuki Coupling (Pd-SPhos, K3PO4) SM->Suzuki + Boronic Acid Inter1 Biaryl Ester Intermediate Suzuki->Inter1 85°C, 4h Hydrolysis Hydrolysis (LiOH, THF/H2O) Inter1->Hydrolysis Deprotection Acid Biaryl Acid Precursor Hydrolysis->Acid Acidification Amide Amide Coupling (API Formation) Acid->Amide + Amine

Caption: Linear synthetic workflow transforming the halogenated scaffold into a pharmaceutical API.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield in Coupling? Check1 Is Starting Material Remaining? Start->Check1 Check2 Is De-brominated Product Forming? Check1->Check2 No (SM Consumed) Sol1 Increase Temp to 100°C Switch to Pd-XPhos G3 Check1->Sol1 Yes (Stalled) Sol2 Purge O2 more rigorously Reduce reaction time Check2->Sol2 Yes (Protodebromination) Sol3 Check Boronic Acid Quality Add excess Boronic Acid Check2->Sol3 No (Complex Mixture)

Caption: Decision tree for optimizing the Suzuki coupling of sterically hindered aryl bromides.

Critical Quality Attributes (CQAs) & Impurity Control

When using this intermediate for GMP manufacturing, track the following impurities:

  • Des-bromo Impurity: Formed via hydrodehalogenation during coupling.

    • Control: Ensure strict oxygen-free conditions; avoid alcoholic solvents in the coupling step if possible (use Toluene/Water).

  • Regioisomers: The 2,5-dichloro pattern is stable, but ensure the starting material does not contain the 3,5-dichloro isomer (Resmetirom intermediate), as they have identical mass but different retention times.

    • Analytical Method: Use a Phenyl-Hexyl HPLC column for superior separation of halogenated isomers compared to standard C18.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Resmetirom (Related Scaffold)

    • Kelly, M. J., et al. (2014). Thyroid Hormone Receptor Agonists. WO Patent 2014/152013. (Describes the use of dichlorophenylacetic acid derivatives in THR-beta agonist synthesis). Link

  • General Hydrolysis Protocols

    • Goossen, L. J., et al. (2009). Hydrolysis of Esters. Organic Synthesis, 86, 172. Link

Application Note: Chemoselective Reduction of Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate to 2-(4-bromo-2,5-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the preparation of 2-(4-bromo-2,5-dichlorophenyl)ethanol via the reduction of its corresponding methyl ester. This transformation is a critical step in the synthesis of pharmacophores found in PTP1B inhibitors and antifungal agents.

The primary challenge in this synthesis is the chemoselective reduction of the ester moiety in the presence of a polyhalogenated aromatic ring. While Lithium Aluminum Hydride (LiAlH


) is the reagent of choice for ester reductions, improper thermal control can lead to hydrodehalogenation (loss of bromine/chlorine). This protocol utilizes a controlled temperature profile and a specific Fieser workup to maximize yield (>90%) and purity while preserving the halogen substitution pattern.

Strategic Analysis & Reaction Design

Reaction Scheme

The transformation involves the nucleophilic attack of hydride ions on the ester carbonyl, proceeding through an aldehyde intermediate to the primary alcohol.

ReactionScheme SM Methyl 2-(4-bromo-2,5- dichlorophenyl)acetate (Starting Material) Reagent LiAlH4 (1.0 eq) THF, 0°C to RT SM->Reagent INT Aldehyde Intermediate (Transient) Reagent->INT Hydride Attack 1 PROD 2-(4-bromo-2,5- dichlorophenyl)ethanol (Target) INT->PROD Hydride Attack 2 + H3O+ Quench

Figure 1: Reaction pathway for the reduction of the methyl ester. Note that the aldehyde intermediate is more reactive than the ester and is not isolated.[1]

Critical Process Parameters (CPPs)
  • Reagent Choice: LiAlH

    
     is selected over NaBH
    
    
    
    because NaBH
    
    
    is generally too mild to reduce esters without additives (e.g., LiCl or refluxing MeOH).
  • Temperature Control: The reaction must be initiated at 0°C . Elevated temperatures (>40°C) increase the risk of reducing the aryl bromide (Li-Halogen exchange followed by protonation).

  • Stoichiometry: Although 0.5 molar equivalents of LiAlH

    
     theoretically provide the 2 hydrides needed per ester, 1.0 molar equivalent  (4 hydrides total) is standard to ensure rapid kinetics and account for any adventitious moisture.
    

Detailed Experimental Protocol

Materials & Equipment
  • Substrate: Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate (10.0 mmol, ~3.12 g).

  • Reagent: LiAlH

    
     (1.0 M solution in THF) or solid (powder). Recommendation: Use 1.0 M solution for safer handling.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF), stabilized.

  • Equipment: 3-neck round bottom flask (flame-dried), N

    
     balloon/line, addition funnel, ice bath.
    
Step-by-Step Methodology
Step 1: Setup and Solvation
  • Equip a dry 100 mL 3-neck flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Purge with nitrogen for 10 minutes.

  • Add Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate (3.12 g, 10 mmol).

  • Add 30 mL Anhydrous THF via syringe. Stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Reagent Addition (The Critical Step)
  • Load 10 mL of LiAlH

    
     (1.0 M in THF, 10 mmol)  into a dry syringe or pressure-equalizing addition funnel.
    
  • Dropwise Addition: Add the LiAlH

    
     solution slowly over 15–20 minutes.
    
    • Observation: Gas evolution (H

      
      ) may occur if the starting material is wet.[2] The solution often turns grey or slightly opaque.
      
    • Expert Note: Keep internal temperature <5°C to prevent side reactions with the aryl bromide.

Step 3: Reaction and Monitoring
  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 1–2 hours.

  • TLC Monitoring: Check consumption of starting material (Hexane:EtOAc 80:20). The alcohol product will be significantly more polar (lower R

    
    ) than the ester.
    
Step 4: The Fieser Workup (Optimized for Filtration)

Standard acid quenches create slimy aluminum emulsions that clog filters. The Fieser method creates granular, sand-like precipitates.

  • Cool the reaction mixture back to 0°C .

  • Dilute with 30 mL Diethyl Ether (helps precipitate salts).

  • Add quenching agents in this exact sequence (for 10 mmol LiAlH

    
     used):
    
    • 0.4 mL Water (Add very slowly; vigorous H

      
       evolution).
      
    • 0.4 mL 15% NaOH (aq) .

    • 1.2 mL Water .

  • Remove cold bath and stir vigorously for 15 minutes. The grey mixture should turn into a white suspension with granular solids.

  • Add MgSO

    
      (anhydrous) to dry the organic phase and further granulate the aluminum salts.[3]
    
Step 5: Isolation
  • Filter the mixture through a pad of Celite or a coarse sintered glass funnel.

  • Rinse the filter cake with THF or Ether (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure (Rotovap, 40°C).

Workflow Visualization

Workflow start Start: Dissolve Ester in Anhydrous THF cool Cool to 0°C start->cool add Add LiAlH4 (1.0 eq) Dropwise over 20 min cool->add warm Warm to RT Stir 1-2 Hours add->warm check TLC Check: SM Consumed? warm->check check->warm No (Wait) quench Fieser Workup: 1. H2O 2. 15% NaOH 3. H2O check->quench Yes filter Filter Granular Salts (Celite) quench->filter evap Evaporate Solvent filter->evap purify Purification (Recrystallization or Column) evap->purify

Figure 2: Operational workflow for the reduction and Fieser workup.

Results & Troubleshooting

Expected Data
ParameterSpecificationNotes
Appearance White to Off-white solid
Yield 85% – 95%Losses usually due to mechanical transfer, not chemistry.
Purity (HPLC) >98%Main impurity is usually unreacted ester if stoichiometry was low.
1H NMR ~3.8 ppm (t, 2H, -CH

OH)
Distinct triplet replaces the methyl singlet (~3.6 ppm) of the ester.
Troubleshooting Guide

Issue 1: Presence of De-halogenated Product (e.g., loss of Br)

  • Cause: Reaction temperature too high or reaction time too long.

  • Solution: Strictly maintain 0°C during addition. Do not reflux. If the problem persists, switch to LiBH

    
     in THF , which is milder and less likely to effect oxidative addition to aryl halides [1].
    

Issue 2: Incomplete Conversion

  • Cause: Old LiAlH

    
     (absorbed moisture) or wet solvent.
    
  • Solution: Use fresh 1.0 M solution. If solid LiAlH

    
     is grey/clumpy, it may be degraded. Add an additional 0.2 eq of reagent.[4][5]
    

Issue 3: "Slimy" Workup (Filter Clogging)

  • Cause: Incorrect ratio of water/NaOH during quench.

  • Solution: Adhere strictly to the 1:1:3 (mL/g) Fieser rule. If an emulsion forms, add Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir for 2 hours until layers separate [2].

References

  • Chandra, T., & Zebrowski, J. P. (2024).[4] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[4] ACS Chemical Health & Safety. [Link][4]

  • Master Organic Chemistry. (2023). The Fieser Workup for LiAlH4 Reductions. Retrieved from [Link]

  • Organic Syntheses. (1996).[6] 1,2-Benzenedimethanol (Standard LiAlH4 reduction protocol). Org. Synth. 1996, 73,[6] 1. [6]

Sources

Application Note: Scalable Synthesis of Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, scalable protocol for the synthesis of Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate . This specific substitution pattern—a tetrasubstituted benzene ring with mixed halogens—presents unique regiochemical challenges. The route selected prioritizes industrial scalability, cost-efficiency, and safety by utilizing the Classical Nitrile Homologation pathway starting from commercially available 2,5-dichlorotoluene.

Executive Summary & Strategic Analysis

Target Molecule: Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate CAS Registry (Related Acids): 860218-76-4 (Phenoxy analog ref), 1807208-46-3 (Precursor). Primary Application: Key intermediate for agrochemical actives (auxin mimics) and specific NSAID pharmacophores.

Synthetic Strategy

Direct functionalization of phenylacetic acid is non-viable due to poor regioselectivity on the deactivated ring. The optimal strategy utilizes 2,5-dichlorotoluene as the scaffold. The methyl group serves as a regiochemical anchor, directing the initial bromination to the para-position before being oxidized to the acetate tail.

Key Advantages of this Route:

  • Regiocontrol: Leveraging the para-directing power of the methyl group against the ortho/para-directing (but deactivating) chlorines ensures high selectivity for the 4-bromo isomer.

  • Scalability: Avoids cryogenic lithiation and expensive palladium catalysts.

  • Purification: Intermediates are crystalline or distinct liquids, allowing purification via crystallization or distillation rather than chromatography.

Retrosynthetic Logic (Visualized)

The following diagram outlines the disconnection strategy, moving from the target ester back to the commodity starting material.

Retrosynthesis Target Target: Methyl 2-(4-bromo-2,5-dichlorophenyl)acetate (Esterification) Nitrile Intermediate 3: 2-(4-bromo-2,5-dichlorophenyl)acetonitrile (Cyanation) Nitrile->Target MeOH / HCl (Pinner) BenzylBromide Intermediate 2: 1-bromo-4-(bromomethyl)-2,5-dichlorobenzene (Wohl-Ziegler Bromination) BenzylBromide->Nitrile NaCN / PTC ArylBromide Intermediate 1: 4-bromo-2,5-dichlorotoluene (Electrophilic Aromatic Substitution) ArylBromide->BenzylBromide NBS / AIBN Start Starting Material: 2,5-Dichlorotoluene Start->ArylBromide Br2 / Fe

Figure 1: Retrosynthetic analysis showing the stepwise construction of the carbon skeleton and functional groups.

Detailed Experimental Protocols

Step 1: Regioselective Nuclear Bromination

Objective: Synthesize 4-bromo-2,5-dichlorotoluene. Rationale: The methyl group activates the para position (C4). Position 6 is sterically crowded (flanked by Me and Cl), and Position 3 is meta to the activating methyl group. Thus, C4 is the exclusive reaction site.

  • Reagents: 2,5-Dichlorotoluene (1.0 equiv), Bromine (

    
    , 1.05 equiv), Iron powder (Fe, 1 mol%) or 
    
    
    
    .
  • Solvent: Dichloromethane (DCM) or neat (industrial).

Protocol:

  • Charge a reactor with 2,5-dichlorotoluene (161.0 g, 1.0 mol) and Fe powder (0.6 g).

  • Cool the mixture to 0–5 °C to suppress side-chain bromination.

  • Add Bromine (167.8 g, 1.05 mol) dropwise over 2 hours, maintaining internal temperature <10 °C. Scrub HBr off-gas into a NaOH trap.

  • Stir at room temperature for 4 hours. Monitor by GC/TLC (Hexane).

  • Quench: Add aqueous sodium bisulfite (10%) to destroy excess bromine.

  • Workup: Separate phases. Wash organic layer with water and brine. Dry over

    
    .
    
  • Purification: Distillation under reduced pressure (bp ~130°C at 15 mmHg).

    • Yield Target: 90–95%.

    • Appearance: Colorless to pale yellow liquid/solid (mp ~30°C).

Step 2: Radical Side-Chain Bromination (Wohl-Ziegler)

Objective: Synthesize 1-bromo-4-(bromomethyl)-2,5-dichlorobenzene. Critical Safety: Benzyl bromides are potent lachrymators. Work in a fume hood.

  • Reagents: 4-bromo-2,5-dichlorotoluene (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), AIBN (1 mol%) or Benzoyl Peroxide.

  • Solvent: Chlorobenzene (preferred for scale) or Ethyl Acetate. Avoid

    
     (toxicity).[1]
    

Protocol:

  • Dissolve 4-bromo-2,5-dichlorotoluene (240 g, 1.0 mol) in Chlorobenzene (1.2 L).

  • Add NBS (195.8 g, 1.1 mol) and AIBN (1.6 g).

  • Heat slowly to 80–90 °C. The reaction is exothermic; observe for the "initiation" (foaming/color change).

  • Reflux for 3–5 hours.

  • Workup: Cool to 0 °C to precipitate succinimide byproduct. Filter off the solids.

  • Concentrate the filtrate to dryness.

  • Purification: Recrystallize from Heptane/IPA (9:1) to remove unreacted starting material.

    • Yield Target: 80–85%.

    • Data: 1H NMR will show a shift from methyl singlet (~2.4 ppm) to benzylic methylene singlet (~4.5 ppm).

Step 3: Cyanation (Nitrile Synthesis)

Objective: Synthesize 2-(4-bromo-2,5-dichlorophenyl)acetonitrile.

  • Reagents: Benzyl bromide intermediate (1.0 equiv), Sodium Cyanide (NaCN, 1.2 equiv).

  • Solvent: Acetone/Water (3:1) or Toluene/Water with Phase Transfer Catalyst (TBAB).

Protocol:

  • Safety: Prepare a bleach bath to neutralize cyanide waste.

  • Dissolve NaCN (58.8 g, 1.2 mol) in Water (200 mL).

  • Dissolve Benzyl bromide intermediate (318.8 g, 1.0 mol) in Acetone (600 mL).

  • Add the cyanide solution to the bromide solution at room temperature.

  • Heat to mild reflux (60 °C) for 6 hours.

  • Workup: Evaporate acetone. Extract aqueous residue with Toluene or DCM.

  • Wash organic layer with water (2x) and bleach solution (1x, to destroy trace CN).

  • Concentrate to yield the crude nitrile.

    • Yield Target: >90%.[2][3][4]

    • Note: The nitrile is usually pure enough for the next step.

Step 4: Pinner Methanolysis (Esterification)

Objective: Synthesize Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate. Mechanism: Acid-catalyzed conversion of nitrile to imidate, followed by hydrolysis to ester.

  • Reagents: Nitrile intermediate (1.0 equiv), Methanol (excess), HCl gas or

    
     (3.0 equiv).
    

Protocol:

  • Dissolve crude Nitrile (265 g, 1.0 mol) in anhydrous Methanol (1.5 L).

  • Cool to 0 °C. Bubble anhydrous HCl gas into the solution until saturation (or add conc.

    
     dropwise if HCl gas is unavailable, then reflux).
    
  • Heat to reflux for 8–12 hours.

  • Monitor: Check for disappearance of Nitrile peak (IR ~2240 cm⁻¹) and appearance of Carbonyl peak (IR ~1740 cm⁻¹).

  • Workup: Concentrate methanol to ~20% volume. Pour residue into crushed ice/water.

  • Extract with Ethyl Acetate. Wash with

    
     (sat.) to remove acid traces.
    
  • Final Purification: Vacuum distillation or recrystallization from Hexane.

    • Final Yield: 75–80% (from Nitrile).[2]

    • Purity: >98% by HPLC.[2]

Quantitative Data Summary

ParameterStep 1: BrominationStep 2: Wohl-ZieglerStep 3: CyanationStep 4: Methanolysis
Reagent Cost Low (Br2, Fe)Medium (NBS)Low (NaCN)Low (MeOH, HCl)
Atom Economy HighMedium (Succinimide waste)HighHigh
Critical Hazard Corrosive/Toxic (

)
Lachrymator (Benzyl Br)Acute Toxicity (CN)Flammable/Corrosive
Typical Yield 90-95%80-85%90-95%75-80%
Scale Potential Multi-TonMulti-KgMulti-KgMulti-Ton

References

  • Regioselective Bromination of Deactivated Toluenes

    • Source: Organic Syntheses, Coll.[5] Vol. 1, p. 111 (1941); Vol. 9, p. 22 (1929).

    • Context: Establishes the protocol for iron-catalyzed nuclear bromin
    • URL:

  • Wohl-Ziegler Bromination (Scale-up)

    • Source: Djerassi, C. Chem. Rev. 1948, 43, 2, 271–317.
    • Context: Comprehensive review of NBS bromination mechanisms and solvent effects for benzylic systems.
    • URL:

  • Pinner Reaction (Nitrile to Ester)

    • Source:Organic Process Research & Development 2012, 16, 12, 1953–1966.
    • Context: Optimization of nitrile alcoholysis for pharmaceutical intermedi
    • URL:

  • Safety in Cyanation

    • Source: CDC/NIOSH Emergency Response Card (Cyanides).
    • Context: Mandatory safety protocols for handling NaCN in organic synthesis.
    • URL:

Sources

Troubleshooting & Optimization

Improving yield of Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses yield bottlenecks in the synthesis of Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate . The primary challenge with this substrate is the steric hindrance imposed by the 2,5-dichloro substitution pattern, specifically the chlorine atom at the ortho position relative to the acetic acid side chain. This steric bulk impedes the nucleophilic attack of methanol during standard Fischer esterification, leading to incomplete conversion and extended reaction times that favor byproduct formation.

This support guide prioritizes acyl chloride activation as the primary protocol to overcome steric barriers, with azeotropic distillation as a secondary alternative.

Part 1: Optimized Synthetic Protocols

Method A: The Acyl Chloride Route (Recommended)

Best for: High yield (>90%), overcoming steric hindrance, and ease of purification.

Mechanism: Converting the carboxylic acid to an acid chloride creates a highly electrophilic carbonyl center, rendering the subsequent methanolysis rapid and irreversible, regardless of ortho-chloro steric effects.

Protocol:

  • Activation: Charge a reactor with 2-(4-bromo-2,5-dichlorophenyl)acetic acid (1.0 eq) and anhydrous Dichloromethane (DCM) or Toluene (5-10 volumes).

  • Catalysis: Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Add Thionyl Chloride (

    
    )  (1.2 – 1.5 eq) dropwise at 0–5°C.
    
  • Reaction: Warm to reflux (or 40°C) for 2–3 hours. Monitor gas evolution (

    
    /
    
    
    
    ).
    • Checkpoint: Verify complete conversion to acid chloride via TLC (quench aliquot with MeOH) or GC-MS.

  • Evaporation (Critical): Strip excess

    
     and solvent under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM.
    
  • Esterification: Cool to 0°C. Add Methanol (3.0 eq) and a base scavenger like Pyridine or Triethylamine (1.1 eq) dropwise.

    • Note: The base neutralizes the HCl byproduct, preventing acid-catalyzed degradation if the substrate is sensitive.

  • Workup: Wash with water, dilute HCl (to remove pyridine), and brine. Dry over

    
     and concentrate.
    
Method B: Azeotropic Fischer Esterification

Best for: Scalability when thionyl chloride is restricted; requires water removal.

Protocol:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Solvent System: Suspend the acid precursor in Toluene (non-polar) and Methanol (excess, 5–10 eq).

    • Note: Since MeOH is miscible with water, a ternary azeotrope or continuous addition of MeOH is often required. A better approach is using PTSA (p-Toluenesulfonic acid) (0.1 eq) in pure Toluene, adding MeOH slowly, or using a specialized drying thimble (Soxhlet with molecular sieves).

  • Reflux: Heat to vigorous reflux. The removal of water is the rate-determining factor.

  • Duration: 12–24 hours.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Low Yield & Incomplete Conversion[1]

Q: My reaction stalls at ~60% conversion using H2SO4/MeOH reflux. Adding more acid doesn't help. Why? A: You have hit the thermodynamic equilibrium .

  • The Science: The 2,5-dichloro substitution creates a "steric wall" that slows the forward reaction, while the water produced in the reaction accumulates and drives the reverse hydrolysis.

  • The Fix: You must remove water to shift the equilibrium (Le Chatelier’s principle).[1] Switch to Method B (Dean-Stark) or, preferably, Method A (Acyl Chloride) which is irreversible. Simple reflux without water removal will never exceed equilibrium yield (~60-70%).

Q: I am using Method A (


), but my yield is still low (<50%). Where is the loss occurring? 
A:  The issue is likely hydrolysis during workup  or incomplete acid chloride formation .
  • Diagnosis: Did you see vigorous gas evolution during the

    
     step? If not, the acid chloride didn't form.
    
  • The Fix: Ensure your

    
     is fresh (it degrades to 
    
    
    
    and
    
    
    over time). Also, ensure the intermediate acid chloride is completely dry before adding methanol. Residual
    
    
    reacts with MeOH to form
    
    
    , which is manageable, but moisture introduces water, reverting the product to the starting acid.
Category 2: Impurity Profile

Q: The product has a dark brown color. Is this polymerization? A: It is likely oxidative degradation of the aromatic ring or trace phenol impurities.

  • The Science: Poly-halogenated aromatics can be sensitive to oxidation under highly acidic conditions at high temperatures.

  • The Fix: Perform the reaction under an inert atmosphere (Nitrogen or Argon) . If using Method A, ensure the temperature during the

    
     step does not exceed 40-50°C. High heat with thionyl chloride can cause chlorination at the benzylic position (alpha-carbon).
    

Q: I see a byproduct with M+14 mass in LC-MS. What is it? A: This is likely the Methyl ester of a methylated impurity .

  • The Cause: Check your starting material purity. If your precursor acid was made via a Grignard or lithiation of a toluene derivative, you might have unreacted starting material or methylated side-products that are also carrying through the esterification.

  • The Fix: Recrystallize the starting acid from Ethanol/Water before attempting esterification. Purity starts at the source.

Part 3: Data & Visualization

Comparative Analysis of Methods
MetricStandard Reflux (

)
Azeotropic Distillation (PTSA)Acyl Chloride Method (

)
Typical Yield 55 - 65%75 - 85%92 - 98%
Reaction Time 12+ Hours12 - 24 Hours3 - 5 Hours
Purification Difficult (Acid removal)ModerateEasy (Evaporation)
Steric Tolerance LowMediumHigh
Moisture Sensitivity LowHighHigh
Decision Logic for Process Optimization

SynthesisOptimization Start Start: 2-(4-bromo-2,5-dichlorophenyl)acetic acid CheckScale Check Scale & Constraints Start->CheckScale PathA Route A: Acyl Chloride (Preferred) (Overcomes Sterics) CheckScale->PathA Standard Lab/Pilot PathB Route B: Azeotropic Distillation (If SOCl2 is restricted) CheckScale->PathB Strict Safety Constraints StepA1 1. React with SOCl2 + cat. DMF (Form Acid Chloride) PathA->StepA1 StepB1 1. Toluene + MeOH + PTSA PathB->StepB1 StepA2 2. Evaporate excess SOCl2 StepA1->StepA2 StepA3 3. Quench with MeOH + Pyridine StepA2->StepA3 Result Target: Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate StepA3->Result StepB2 2. Dean-Stark Trap (Remove H2O) StepB1->StepB2 StepB2->Result

Caption: Decision tree for selecting the optimal esterification pathway based on steric constraints and available equipment.

References

  • Fischer, E., & Speier, A. (1895).[2] Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft. Link

  • CN101774914B . (2012). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate. Google Patents. Link (Demonstrates Lewis Acid catalysis for similar sterically hindered halogenated phenylacetates).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Link

Sources

Technical Support Center: Chemoselective Cross-Coupling of Bromo-Dichloro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you frequently encounter complex polyhalogenated scaffolds. Achieving chemoselective cross-coupling at a specific carbon-bromine (C-Br) bond while preserving carbon-chlorine (C-Cl) bonds—and simultaneously preventing the pervasive side reaction of hydrodehalogenation—requires precise mechanistic control.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your palladium-catalyzed workflows.

Mechanistic Deep Dive: The Causality of Failure

When subjecting a bromo-dichloroarene to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the intended pathway relies on the kinetic preference of Pd(0) to undergo oxidative addition at the weaker C-Br bond rather than the stronger C-Cl bonds. However, two primary failure modes often disrupt this:

  • Over-Coupling (Loss of Chemoselectivity): If the reaction temperature is too high, the thermal energy overcomes the activation barrier for C-Cl insertion, leading to unwanted coupling at the chlorine positions[1].

  • Hydrodehalogenation (Protodehalogenation): This occurs when the catalytic cycle is interrupted after oxidative addition but before transmetalation[2]. Instead of coupling, the Pd(II)-aryl intermediate undergoes a hydride transfer—often via β-hydride elimination from a protic solvent or an alkoxide base—followed by reductive elimination to yield a reduced arene (Ar-H)[3]. This side reaction is particularly problematic with electron-rich aryl halides or when using excessively active catalysts[4].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Selective C-Br Cleavage) Pd0->OxAdd PdII Pd(II)(Ar)(Br) Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Desired Pathway Hydride Hydride Transfer (from Solvent/Base) PdII->Hydride Side Reaction RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Coupled Product (C-Cl Bonds Intact) RedElim->Product PdIIH Pd(II)(Ar)(H) Off-Cycle Intermediate Hydride->PdIIH Dehal Hydrodehalogenation (Ar-H Byproduct) PdIIH->Dehal

Caption: Catalytic cycle showing desired cross-coupling versus the hydrodehalogenation off-pathway.

Diagnostic Troubleshooting Workflow

If you observe des-bromo starting materials or multi-arylated byproducts in your LC-MS traces, follow this logical diagnostic tree to isolate the chemical root cause.

Troubleshooting Start Issue: Dehalogenation or Over-coupling CheckSolvent Using protic solvents (e.g., MeOH, EtOH)? Start->CheckSolvent ChangeSolvent Switch to aprotic solvents (Toluene, THF, Dioxane) CheckSolvent->ChangeSolvent Yes CheckBase Is the base a strong alkoxide or hydroxide? CheckSolvent->CheckBase No ChangeBase Use weaker, non-nucleophilic bases (K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckTemp Is reaction temp > 80°C causing C-Cl activation? CheckBase->CheckTemp No ChangeTemp Lower temp to 60-70°C; Use highly active ligand CheckTemp->ChangeTemp Yes

Caption: Diagnostic workflow to resolve dehalogenation and over-coupling in bromo-dichloro substrates.

Quantitative Optimization Matrix

To systematically eliminate side reactions, experimental parameters must be tuned to favor rapid transmetalation and reductive elimination while suppressing hydride transfer. The table below summarizes the causal impact of various reaction parameters.

ParameterExperimental ChoiceImpact on C-Br SelectivityImpact on HydrodehalogenationImpact on C-Cl Activation
Solvent Protic (e.g., EtOH, MeOH)ModerateHigh Risk (Acts as hydride donor)Low
Solvent Aprotic (e.g., Toluene, THF)HighLow Risk Low
Base Alkoxides (e.g., NaOtBu)ModerateHigh Risk (Promotes β-hydride elim.)Moderate
Base Phosphates (e.g., K₃PO₄)HighLow Risk Low
Ligand PPh₃Low (Slow catalytic cycle)High Risk (Long-lived Pd(II) state)Low
Ligand Bulky Biaryl (e.g., XPhos, SPhos)Very High Low Risk (Accelerates reductive elim.)Moderate (Requires strict temp control)
Temperature > 90 °CLowModerate RiskHigh Risk (Thermal C-Cl insertion)
Temperature 60 °C – 75 °COptimal Low RiskLow Risk (C-Cl bonds remain intact)

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed as a self-validating system. By incorporating specific analytical checkpoints, you can verify the integrity of the catalytic cycle in real-time.

Objective: Chemoselective Suzuki-Miyaura coupling of a bromo-dichloroarene with an arylboronic acid.

Materials:

  • Bromo-dichloroarene (1.0 equiv)

  • Arylboronic acid (1.05 equiv - slight excess prevents homocoupling)

  • Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv)

  • Degassed Toluene/H₂O (10:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing: In a Schlenk flask, combine the bromo-dichloroarene, arylboronic acid, and K₃PO₄. Evacuate and backfill with Argon three times. Causality: Oxygen must be rigorously excluded to prevent catalyst oxidation and subsequent homocoupling of the boronic acid[2].

  • Catalyst Loading: In a separate vial inside a glovebox, pre-mix Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene to form the active L₂Pd(0) complex. Inject this into the main reaction flask.

  • Solvent Addition: Add the degassed Toluene/H₂O mixture via syringe. Causality: A small amount of water is necessary to dissolve the phosphate base and activate the boronic acid, but maintaining a predominantly aprotic environment prevents solvent-mediated hydride transfer[2].

  • Temperature-Controlled Execution: Heat the reaction strictly to 70 °C. Causality: 70 °C provides sufficient energy for the bulky XPhos-Pd complex to insert into the C-Br bond while remaining well below the activation energy required for C-Cl insertion[1].

  • Self-Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation A: If the mass of the starting material minus bromine (+1 amu for hydrogen) is present, hydrodehalogenation is occurring. Action: Verify solvent anhydrousness and base purity.

    • Validation B: If a mass corresponding to a di-arylated product is present, C-Cl activation is occurring. Action: Immediately lower the temperature to 60 °C.

  • Quench and Workup: Upon complete consumption of the starting material (typically 4-6 hours), cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate for column chromatography.

Frequently Asked Questions (FAQs)

Q: I am observing a significant amount of byproduct with a mass corresponding to my starting material without the bromine atom. What is happening? A: You are observing protodehalogenation (hydrodehalogenation)[2]. This means your Pd(II)-aryl intermediate is reacting with a hydride source before it can transmetalate with your boronic acid. Ensure you are using anhydrous, aprotic solvents (like Toluene or Dioxane) and non-nucleophilic bases (like K₃PO₄ or Cs₂CO₃)[2]. Avoid alcohols entirely.

Q: Why does my reaction yield a mixture of mono-coupled and di-coupled products, even when I only use 1 equivalent of boronic acid? A: Your reaction temperature is likely too high, or your catalyst is overly active for the substrate. While heat drives the desired C-Br coupling, excessive temperatures provide enough energy to overcome the activation barrier for C-Cl bond insertion[1]. Lower your reaction temperature to 60–70 °C and rely on a bulky, electron-rich ligand (like XPhos) to maintain catalytic efficiency at lower temperatures.

Q: Does the electronic nature of my boronic acid affect the rate of dehalogenation? A: Yes. Electron-poor boronic acids undergo transmetalation much slower than electron-rich ones. Because transmetalation is often the rate-limiting step, a slow transmetalation leaves the Pd(II)-aryl intermediate lingering in solution, increasing its susceptibility to off-cycle hydride transfer and subsequent dehalogenation. If using an electron-poor boronic acid, consider increasing its equivalents slightly or optimizing the base to accelerate transmetalation.

Q: Can I use a Palladium-NHC (N-heterocyclic carbene) precatalyst instead of phosphines? A: Absolutely. Pd-NHC precatalysts (like PEPPSI-IPr) are highly effective for chemoselective couplings[1]. They offer immense steric bulk and strong σ-donation, which accelerates reductive elimination and stabilizes the catalyst against precipitation (Pd-black formation), effectively suppressing hydrodehalogenation[2].

References

  • Cross-Coupling Reactions Guide. Johnson Matthey Catalysis & Chiral Technologies. Available at:[Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Solubilizing Dichlorophenyl Acetates in Aqueous Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter the "brick dust" problem: compounds that look promising in silico but fail in vitro due to poor aqueous solubility.

Dichlorophenyl acetates (e.g., 2,4-dichlorophenyl acetate) are classic examples of this amphiphilic contradiction. Their chemical architecture features a highly hydrophobic chlorinated aromatic core paired with a polar ester functionality[1]. When introduced into aqueous buffers (like PBS or HEPES) for enzyme kinetics or cell-based assays, water solubility is significantly limited[1]. This leads to rapid aggregation, micelle formation, and erratic assay readouts.

This guide provides field-proven, self-validating troubleshooting workflows and protocols to solve these solubility bottlenecks without compromising the scientific integrity of your assays.

Part 1: Diagnostic Troubleshooting Workflow

Before applying a solubilization strategy, you must confirm that your assay inconsistencies are actually driven by precipitation rather than enzyme degradation or assay interference.

TroubleshootingWorkflow Start Observe Assay Inconsistency (Erratic Kinetics) CheckVisual Visual Inspection (Turbidity at 600 nm?) Start->CheckVisual Centrifuge Centrifuge at 10,000 x g Check for Pellet CheckVisual->Centrifuge Turbidity > 0.05 SolubilityIssue Solubility Issue Confirmed Centrifuge->SolubilityIssue Pellet forms TestDMSO Titrate 1-10% DMSO SolubilityIssue->TestDMSO Enzyme tolerates solvent TestCD Add 2HP-β-CD (Inclusion) SolubilityIssue->TestCD Need native aqueous state TestSurf Add PEG-PLA Micelles SolubilityIssue->TestSurf Membrane/Lipid assay

Diagnostic workflow for identifying and resolving aqueous solubility issues.

Part 2: Core Solutions & Methodologies (FAQs)

FAQ 1: Can I use DMSO as a co-solvent for my esterase assays?

Answer: Yes, but within strict thermodynamic and biological limits. Dimethyl sulfoxide (DMSO) is the gold standard co-solvent in biological research[2]. Low concentrations of DMSO (typically ≤10% v/v) can successfully solubilize hydrophobic esters and have even been shown to enhance the hydrolytic rate of certain esterases[3]. However, concentrations exceeding 15–20% often lead to competitive inhibition, reduced enzyme activity, and altered active-site conformations[3]. Furthermore, unoptimized DMSO concentrations can trigger "promiscuous" nonspecific binding artifacts, leading to false positives in screening assays[4].

Protocol: Self-Validating DMSO Co-Solvent Titration

  • Stock Preparation: Dissolve the dichlorophenyl acetate in 100% anhydrous DMSO to create a 100 mM master stock.

  • Titration: Aliquot your aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4). Perform a rapid "spike-and-mix" to achieve final DMSO concentrations of 1%, 2.5%, 5%, and 10%.

    • Causality Note: Rapid vortexing during the spike is critical. Slow addition allows the localized concentration of the ester to exceed its nucleation threshold, causing irreversible micro-precipitation before the solvent diffuses.

  • Validation Step 1 (Physical): Measure the absorbance of the final solutions at 600 nm. An OD600 > 0.05 indicates micro-turbidity and incomplete solubilization.

  • Validation Step 2 (Biological): Run your enzyme assay with a solvent-only control (buffer + DMSO, no drug) to baseline the intrinsic structural perturbations caused by DMSO on your specific target[4].

FAQ 2: My target enzyme is denatured by organic solvents. How can I achieve true aqueous solubility?

Answer: Utilize host-guest complexation with Cyclodextrins. Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (2HPβCD), are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic inner cavity[5]. They encapsulate the highly hydrophobic chlorinated aromatic ring of the acetate, forming a water-soluble inclusion complex[5][6]. This effectively shields the hydrophobic core from the aqueous environment, preventing aggregation without requiring denaturing organic solvents.

CyclodextrinMechanism HydrophobicEster Dichlorophenyl Acetate (Hydrophobic Core) Complex Inclusion Complex (Water Soluble) HydrophobicEster->Complex Encapsulation Cyclodextrin 2-HP-β-Cyclodextrin (Hydrophobic Cavity) Cyclodextrin->Complex Host-Guest Binding Assay Aqueous Buffer Assay (Stable Kinetics) Complex->Assay Enhanced Bioavailability

Mechanism of host-guest inclusion complexation using 2-hydroxypropyl-β-cyclodextrin.

Protocol: Preparation of 2HPβCD Inclusion Complexes

  • Host Preparation: Dissolve 2HPβCD in your target aqueous buffer to a concentration of 10–20% (w/v).

  • Guest Addition: Add solid dichlorophenyl acetate at a 1:1 or 1:2 molar ratio to the cyclodextrin.

  • Equilibration: Stir the suspension continuously at 37°C for 24–48 hours.

    • Causality Note: Complexation is an equilibrium process driven by the thermodynamic displacement of high-energy water molecules from the cyclodextrin cavity. Gentle heating accelerates this thermodynamic shift and ensures maximum encapsulation[7].

  • Validation Step 1 (Purification): Filter the solution through a 0.22 µm PTFE membrane. Uncomplexed, precipitated drug will be retained on the filter, ensuring only the truly solubilized inclusion complex passes through[7].

  • Validation Step 2 (Quantification): Quantify the dissolved ester in the filtrate via HPLC against a standard curve to determine your exact working concentration before initiating the assay.

FAQ 3: Are there alternative methods for cell-based or membrane assays?

Answer: Yes, micellar solubilization using surfactants or block copolymers is highly effective. Surface-active agents enhance solubility by trapping the hydrophobic drug inside micelles[7]. For instance, using amphiphilic diblock copolymers like PEG-PLA (polyethylene glycol-polylactide) can increase the solubility of highly hydrophobic models by 40 to 50-fold over pure aqueous systems[8].

Part 3: Quantitative Comparison of Solubilization Strategies

To aid in selecting the correct approach for your specific dichlorophenyl acetate derivative, consult the comparative matrix below:

Solubilization StrategyTypical Solubility IncreaseBiocompatibility in AssaysPrimary Limitations / Causality of Failure
DMSO Co-solvent (≤10%) Moderate (10–20x)Medium (Target dependent)High concentrations (>15%) alter enzyme kinetics, induce competitive inhibition, or cause promiscuous target binding[3][4].
2HP-β-Cyclodextrin High (50–100x)High (Shields hydrophobic core)Requires 24-48h equilibration; bulky complex may sterically hinder access to deep, narrow enzyme active sites[6].
PEG-PLA Copolymers Very High (40–50x)[8]Medium-HighMicellar phase segregation can alter lipid-water interfaces, potentially interfering with membrane-bound target assays[8].

References

Sources

Technical Support Center: Optimizing Esterification of 4-bromo-2,5-dichlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the successful esterification of 4-bromo-2,5-dichlorophenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging substrate. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to help you achieve high yields and purity in your reactions.

Overview: Understanding the Challenges

4-bromo-2,5-dichlorophenylacetic acid presents unique challenges for esterification due to two primary factors:

  • Electronic Deactivation: The presence of three electron-withdrawing halogen atoms (one bromine, two chlorine) on the phenyl ring reduces the electron density of the entire system. This deactivates the carbonyl carbon of the carboxylic acid, making it less electrophilic and therefore less susceptible to nucleophilic attack by the alcohol.

  • Steric Hindrance: The chlorine atom at the ortho position (C2) creates significant steric bulk around the carboxylic acid functional group. This physically impedes the approach of the alcohol nucleophile, slowing down the reaction rate.

This guide will address these issues through carefully selected methodologies, optimization strategies, and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Which primary esterification method should I start with for this substrate?

For robust and cost-effective synthesis, the Fischer-Speier Esterification is the recommended starting point.[1][2] This classic acid-catalyzed method can be driven to completion despite the substrate's low reactivity by applying forcing conditions, such as using a large excess of the alcohol and ensuring the removal of water as it is formed.[1][3][4]

Q2: What is the best acid catalyst for the Fischer esterification of this compound?

Concentrated sulfuric acid (H₂SO₄) is a powerful and effective catalyst due to its strong acidity and dehydrating properties.[5][6] However, p-toluenesulfonic acid (TsOH) is an excellent, often cleaner, alternative. It is a solid, making it easier to handle, and typically generates fewer char-based side products. For sensitive applications or to simplify purification, solid acid catalysts like Amberlyst-15 or metal-exchanged nanoclays can also be employed.[3][7]

Q3: My alcohol is sensitive to strong acids and high temperatures. What should I do?

If your alcohol cannot tolerate the harsh conditions of Fischer esterification, you should use a milder, coupling-agent-based method. The Steglich Esterification , which uses dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, along with a catalytic amount of 4-dimethylaminopyridine (DMAP), is the preferred alternative.[8][9] This reaction proceeds under mild, often room temperature, conditions and avoids strong acids.[8][10]

Q4: How do I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Co-spot the reaction mixture with your starting carboxylic acid. The ester product will be less polar and should have a higher Rf value. The disappearance of the starting material spot indicates the reaction is nearing completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low or no conversion to the ester product.

  • Potential Cause 1: Insufficiently reactive conditions for a deactivated substrate.

    • Solution (Fischer Esterification): The combination of electronic deactivation and steric hindrance requires forcing conditions.[12][13]

      • Increase Temperature: Ensure the reaction is heated to a vigorous reflux.[3][14] Depending on the alcohol used, this could be anywhere from 80-150°C.[11]

      • Increase Catalyst Loading: For this challenging substrate, you may need a higher catalyst loading than typically reported. Increase your H₂SO₄ or TsOH loading from a catalytic amount (1-5 mol%) up to 10-20 mol%.

      • Extend Reaction Time: Monitor the reaction by TLC. These reactions can often require 12-24 hours to reach completion.[11]

  • Potential Cause 2: Equilibrium is not being shifted toward the product.

    • Solution: Fischer esterification is a reversible reaction.[4][11][15] To drive it forward, you must address the water byproduct.

      • Use Excess Alcohol: Use the alcohol as the solvent, if practical. A 10- to 20-fold excess significantly shifts the equilibrium towards the ester.[4][11]

      • Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it forms, especially if using a solvent like toluene.[1][4] Alternatively, add a dehydrating agent like activated molecular sieves (3Å or 4Å) to the reaction flask.[3][5]

Problem 2: The reaction stalls after reaching 50-60% conversion.

  • Potential Cause: The accumulation of water is causing the reverse reaction (hydrolysis) to match the rate of the forward reaction.

    • Solution: This is a clear sign that water removal is inefficient. If you are not already using one, implement a water removal strategy immediately (Dean-Stark or molecular sieves).[4][12] If you are already using molecular sieves, they may be saturated. Add freshly activated sieves.

Problem 3: Formation of dark, tarry side products.

  • Potential Cause: Decomposition of the starting material or alcohol at high temperatures with a strong acid catalyst.

    • Solution:

      • Switch to a Milder Catalyst: Replace concentrated sulfuric acid with p-toluenesulfonic acid (TsOH), which is less prone to causing charring.

      • Lower the Temperature: If possible, use a lower boiling point solvent (if not using the alcohol itself as the solvent) and accept a longer reaction time.

      • Consider a Milder Method: If charring is severe, this indicates your substrate or alcohol is not stable under these conditions. Switch to the Steglich esterification protocol.[8]

Problem 4: Difficulty purifying the final ester product.

  • Potential Cause 1: Co-elution of the product and unreacted starting material during column chromatography.

    • Solution: The polarities of the ester and the carboxylic acid can sometimes be close.

      • Thorough Acid Removal: Before chromatography, ensure all unreacted carboxylic acid is removed via an aqueous workup. Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until no more CO₂ evolution is observed.[11][14] This converts the acid to its water-soluble carboxylate salt.

      • Optimize Chromatography Solvents: Use a less polar solvent system for your column. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., 95:5 hexane:ethyl acetate) can improve separation.[11]

  • Potential Cause 2: Emulsion formation during aqueous workup.

    • Solution: Emulsions can form due to the presence of unreacted starting materials or salts.[11]

      • Add Brine: Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break up the emulsion.

      • Patience and Filtration: Allow the mixture to stand for a longer period. If a solid precipitate is causing the emulsion, filter the entire mixture through a pad of Celite before re-separating the layers.

Data & Method Comparison

The choice of esterification method has a significant impact on reaction conditions and compatibility with sensitive functional groups.

FeatureFischer-Speier EsterificationSteglich Esterification
Reagents Carboxylic Acid, AlcoholCarboxylic Acid, Alcohol, DCC (or EDC), DMAP
Catalyst Strong Brønsted Acid (H₂SO₄, TsOH)Base Catalyst (DMAP)
Conditions High Temperature (Reflux)Mild (0°C to Room Temp)
Byproducts WaterDicyclohexylurea (DCU) or water-soluble urea
Advantages Inexpensive, simple reagents, scalable.Mild conditions, high yields, good for hindered/sensitive substrates.[8][9]
Disadvantages Harsh conditions, not for acid-labile substrates.More expensive reagents, DCU can be difficult to remove.[5]
Visualized Workflows
Workflow 1: Fischer Esterification with Dean-Stark Trap

Fischer_Esterification Fischer Esterification Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Combine Acid, Alcohol (excess), & Toluene in Flask B 2. Add Catalyst (e.g., TsOH) A->B C 3. Assemble Reflux Condenser & Dean-Stark Trap B->C D 4. Heat to Reflux (e.g., 110-140°C) C->D Start Heating E 5. Collect Water in Dean-Stark Trap D->E F 6. Monitor by TLC (Disappearance of Acid) D->F G 7. Cool & Dilute with Organic Solvent F->G Reaction Complete H 8. Wash with NaHCO₃(aq) then Brine G->H I 9. Dry (Na₂SO₄), Filter, & Concentrate H->I J 10. Purify by Column Chromatography I->J Troubleshooting_Tree Troubleshooting Low Yield Start Low Yield Observed Check_Water Is water being actively removed (Dean-Stark or Sieves)? Start->Check_Water Check_Temp Is reaction at vigorous reflux? Check_Water->Check_Temp Yes Action_Water Implement water removal: Add Dean-Stark or fresh molecular sieves. Check_Water->Action_Water No Check_Time Has reaction run for >12h? Check_Temp->Check_Time Yes Action_Temp Increase heat input. Check_Temp->Action_Temp No Check_Catalyst Is catalyst loading sufficient (10-20 mol%)? Check_Time->Check_Catalyst Yes Action_Time Continue reaction, monitor by TLC. Check_Time->Action_Time No Action_Catalyst Increase catalyst amount. Check_Catalyst->Action_Catalyst No Action_Switch Consider switching to Steglich Esterification. Check_Catalyst->Action_Switch Yes

Caption: A decision tree for troubleshooting low conversion in esterification.

Experimental Protocols

Protocol 1: Optimized Fischer-Speier Esterification (Methyl Ester Example)

This protocol is for the synthesis of methyl 4-bromo-2,5-dichlorophenylacetate.

  • Reagent Preparation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2,5-dichlorophenylacetic acid (e.g., 10.0 g, 1.0 eq).

    • Add methanol (150 mL). The large excess serves as both reactant and solvent. [3][4] * Carefully add p-toluenesulfonic acid monohydrate (TsOH·H₂O, ~2.0 eq relative to the acid) or concentrated sulfuric acid (H₂SO₄, ~1.0 mL).

  • Reaction Setup:

    • Attach a reflux condenser to the flask.

    • Place the apparatus in a heating mantle on a stirrer plate.

  • Reaction Execution:

    • Heat the mixture to a steady reflux (approx. 65°C for methanol) and stir vigorously.

    • Monitor the reaction progress by TLC every 2-4 hours. The starting acid should be visible under UV light and the ester product should have a higher Rf.

    • Continue refluxing until the starting acid spot is no longer visible on the TLC plate (typically 12-24 hours).

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the methanol by about 75% using a rotary evaporator.

    • Dilute the remaining residue with ethyl acetate (150 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Water (2 x 100 mL)

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 100 mL). Caution: CO₂ evolution. Vent frequently. Continue until no more gas evolves. [11] * Saturated aqueous sodium chloride (brine) (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate) to afford the pure ester.

Protocol 2: Steglich Esterification for Acid-Sensitive Alcohols

This protocol is a milder alternative for sensitive or sterically hindered alcohols.

  • Reagent Preparation:

    • To a 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromo-2,5-dichlorophenylacetic acid (1.0 eq), the desired alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Dissolve the components in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting acid).

    • Cool the flask to 0°C in an ice bath.

  • Reaction Execution:

    • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the stirred, ice-cold reaction mixture over 15 minutes.

    • A white precipitate of dicyclohexylurea (DCU) will begin to form. [10] * Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC until the starting acid is consumed.

  • Workup and Isolation:

    • Filter the reaction mixture through a pad of Celite to remove the bulk of the DCU precipitate. Rinse the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with:

      • 0.5 N HCl(aq) (2 x 50 mL) to remove DMAP and any remaining DCC.

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL).

      • Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography. The remaining traces of DCU are typically much less polar than the desired ester and can be eluted first with non-polar solvents.

References
  • Benchchem. (2025). Optimization of reaction conditions for the esterification of 2,3,4-trihydroxypentanedioic acid. Benchchem.
  • Patsnap Eureka. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka.
  • Benchchem. (2025). Technical Support Center: Optimizing Fischer Esterification Reaction Time. Benchchem.
  • ResearchGate. (2016). How to purify esterefication product?. ResearchGate. Available at: [Link]

  • Pathiranage, A. L., et al. Esterification, Purification and Identification of Cinnamic Acid Esters. American Journal of Chemistry.
  • PubMed. (n.d.). Preparation of highly hindered steroid esters: application of some newer methods of esterification. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Tutor. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at: [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Esterification Reaction The Synthesis And Purification Of. A document on esterification.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Chemistry Steps. Available at: [Link]

  • ResearchGate. (2024). What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol?. ResearchGate. Available at: [Link]

  • University Handout. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Course Hero. Available at: [Link]

  • Laboratory Manual. (n.d.). Experiment 22 – The Fischer Esterification. A university lab manual.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

  • Palanichamy, M., et al. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. PMC. Available at: [Link]

Sources

Technical Support Center: Regioselective Functionalization of 2,5-Dichloro-4-bromo Aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemoselectivity challenges encountered when functionalizing polyhalogenated aromatic scaffolds.

Polyhalogenated aromatics, such as 2,5-dichloro-4-bromo derivatives, are critical building blocks in the synthesis of complex pharmaceuticals and advanced OLED materials (1[1]). The primary challenge in utilizing these scaffolds lies in controlling the regioselectivity during cross-coupling reactions, as the catalyst must successfully differentiate between the reactive C-Br and C-Cl bonds (2[2]).

Core Principles & Diagnostic Workflow

The differentiation of reactive sites relies fundamentally on Bond Dissociation Energy (BDE) and oxidative addition kinetics. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Consequently, the more reactive bromo substituent undergoes palladium insertion first, allowing for highly selective primary functionalization (3[3]).

Regioselectivity_Workflow Start 2,5-Dichloro-4-bromo Aromatic Scaffold C_Br Target C-Br Bond (Primary Site) Start->C_Br Lower BDE (~68 kcal/mol) Cat1 Pd(PPh3)4 / Na2CO3 60°C, 4-12 hrs C_Br->Cat1 C_Cl Target C-Cl Bond (Secondary Site) Cat2 Pd2(dba)3 / SPhos 100°C, 12-24 hrs C_Cl->Cat2 Prod1 Chemoselective C-Br Coupled Product Cat1->Prod1 Kinetically Favored Oxidative Addition Prod2 Fully Functionalized C-Cl Coupled Product Cat2->Prod2 Requires Electron-Rich Ligands & Heat Prod1->C_Cl Higher BDE (~81 kcal/mol)

Logical workflow for the regioselective functionalization of polyhalogenated aromatics.

Frequently Asked Questions (FAQs)

Q1: How do I ensure exclusive cross-coupling at the C-Br bond without activating the C-Cl bonds? A: To isolate reactivity to the C-Br bond, you must exploit the kinetic preference of the palladium catalyst. Use a mild catalyst system like Pd(PPh3)4 or Pd(dppf)Cl2 at moderate temperatures (60–80 °C). The kinetic preference for C-Br oxidative addition is so strong that the C-Cl bonds remain intact under these conditions, allowing for precise regioselective functionalization (4[4]). Avoid using strong bases (like KOtBu) or highly electron-rich phosphines (like SPhos) in this first step, as they can lower the activation barrier for C-Cl insertion and cause over-functionalization.

Q2: I have successfully coupled at the C-Br position. How do I now functionalize the remaining 2,5-dichloro positions? A: Once the C-Br bond is functionalized, the remaining C-Cl bonds require a thermodynamically more robust catalytic system. You must switch to a catalyst equipped with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or SPhos). These ligands increase the electron density on the palladium center, facilitating the difficult oxidative addition into the stronger C-Cl bond, while their steric bulk accelerates the reductive elimination step to release the final product.

Troubleshooting Guide

Issue 1: Observing debromination (reduction) instead of the desired cross-coupled product during the primary Suzuki reaction.

  • Diagnostic Causality: Debromination often occurs when the transmetalation step is slower than competitive

    
    -hydride elimination or protode-palladation. This is notably common when using sterically hindered boronic acids (3[3]).
    
  • Solution:

    • Switch to a more reactive coupling partner, such as a boronate ester or a diethylborane derivative, to accelerate transmetalation (3[3]).

    • Increase the concentration of the base or switch to a stronger base (e.g., from Na2CO3 to K3PO4) to drive the formation of the reactive boronate complex.

Issue 2: Formation of homocoupled biaryl byproducts.

  • Diagnostic Causality: Homocoupling of the aryl bromide indicates that oxidative addition is occurring significantly faster than transmetalation. The accumulated Pd(II) intermediate ends up reacting with another molecule of the starting halide.

  • Solution: Implement slow addition of the aryl halide via a syringe pump to keep its steady-state concentration low, or increase the equivalents of the boronic acid to force the transmetalation equilibrium forward.

Quantitative Data Analytics

The following table summarizes validated catalyst and ligand combinations for sequential functionalization, highlighting the chemoselectivity achieved at each stage.

Target BondCatalyst PrecursorLigandBase / SolventTemp (°C)Chemoselectivity (%)Expected Yield (%)
C-Br (1st) Pd(PPh3)4PPh3 (Intrinsic)Na2CO3 / Toluene:H2O60–80>99% (Over C-Cl)85–92%
C-Br (1st) Pd(dppf)Cl2dppfK3PO4 / Dioxane8095% (Over C-Cl)80–88%
C-Cl (2nd) Pd2(dba)3SPhosK3PO4 / Toluene100–110N/A (C-Br already reacted)78–85%
C-Cl (2nd) Pd(OAc)2RuPhosCs2CO3 / Dioxane110N/A (C-Br already reacted)80–89%
Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in analytical checkpoints to validate the success of each step.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-Br Position

Objective: Chemoselective arylation of the C-Br bond while leaving the 2,5-dichloro positions intact.

  • Preparation: In a flame-dried Schlenk flask under argon, combine the 2,5-dichloro-4-bromo aromatic scaffold (1.0 equiv), the arylboronic acid (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent Addition: Add a degassed biphasic mixture of Toluene and 2M aqueous Na2CO3 (3:1 v/v).

  • Reaction: Heat the mixture to 60 °C with vigorous stirring for 4–8 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC. The starting material should disappear, replaced by a single new spot. If two new product spots appear, over-coupling at the C-Cl bond is occurring; immediately cool the reaction to quench it.

  • Self-Validation Checkpoint 2 (GC-MS Isotopic Pattern): Analyze an aliquot via GC-MS. The starting material exhibits a distinct isotopic pattern for one Bromine and two Chlorines (approx. 3:5:2 ratio for M : M+2 : M+4). The successful mono-coupled product must exhibit a pure two-Chlorine isotopic pattern (9:6:1 ratio for M : M+2 : M+4), definitively confirming the exclusive loss of the bromine atom and retention of both chlorines.

  • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography.

Protocol 2: Subsequent Functionalization of the C-Cl Positions

Objective: Arylation or amination of the remaining C-Cl bonds on the mono-functionalized intermediate.

  • Preparation: In a glovebox, charge a pressure vial with the mono-functionalized 2,5-dichloro intermediate from Protocol 1 (1.0 equiv), the secondary coupling partner (2.5 equiv for exhaustive coupling), Pd2(dba)3 (0.02 equiv), SPhos (0.08 equiv), and anhydrous K3PO4 (3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene. Seal the vial tightly with a PTFE-lined cap.

  • Reaction: Heat the mixture to 100 °C for 16–24 hours. The elevated temperature and electron-rich SPhos ligand are mandatory to break the robust C-Cl bonds.

  • Self-Validation Checkpoint 3 (NMR & MS): After workup, analyze the product via 1H NMR. The disappearance of the aromatic protons adjacent to the chlorine atoms (if applicable) or the integration of the newly added functional groups will confirm complete conversion. Mass spectrometry should show the complete absence of the chlorine isotopic cluster, confirming exhaustive functionalization.

References
  • Title: 1-Bromo-2,5-dichloro-3-fluorobenzene - 202865-57-4 Source: Vulcanchem URL: 2

  • Title: 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4 Source: Benchchem URL: 4

  • Title: Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry Source: ResearchGate URL: 1

  • Title: Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines Source: The ICR Publications Repository URL: 3

Sources

Validation & Comparative

13C NMR Chemical Shift Guide: 2,5-Dichloro-4-Bromo Phenyl Ring

[1][2]

Part 1: Structural Analysis & Chemical Shift Prediction

The 2,5-dichloro-4-bromo phenyl moiety is electronically unique due to the interplay between the electronegative chlorine atoms (inductive deshielding) and the heavy bromine atom (spin-orbit coupling shielding).[2][3]

The Substitution Pattern

Assuming the phenyl ring is attached to a generic scaffold R at position 1 (C1), the numbering and substitution are:

  • C1: Attachment point (Ipso to R)

  • C2: Chlorine (Ortho to R)[1][3]

  • C3: Hydrogen (Meta to R)

  • C4: Bromine (Para to R)[1][3]

  • C5: Chlorine (Meta to R)[1][3]

  • C6: Hydrogen (Ortho to R)[1][3]

Crucial Observation: This molecule lacks a plane of symmetry.[3]

  • The C2 position holds a Chlorine, while the C6 position holds a Hydrogen.

  • Result: You will observe 6 distinct 13C signals for the aromatic ring (plus signals from R).[4] This is the primary differentiator from symmetric isomers like 2,6-dichloro-4-bromo derivatives.[2][3]

Predicted Chemical Shifts & Assignment Table

The following values are derived from substituent chemical shift (SCS) additivity rules and validated against experimental data for analogous halogenated phenols and anilines.

Carbon PositionSubstituentElectronic EnvironmentPredicted Shift (δ ppm)*Signal Type (DEPT/APT)Key Identification Feature
C1 (Ipso)R-Group Ipso to R, Ortho to Cl135.0 – 155.0 Quaternary (C)Shift depends heavily on R (OH/NH₂ shift downfield to >150).[1][2][3]
C2 -Cl C-Cl (Deshielded)130.0 – 134.0 Quaternary (C)Typical C-Cl region; weak intensity due to lack of NOE.[1][2][3]
C3 -H Aromatic C-H 130.0 – 133.0 Methine (CH)Strongest signals ; distinct doublet in coupled spectra.[1][2][3]
C4 -Br C-Br (Shielded)118.0 – 124.0 Quaternary (C)Diagnostic Peak. Upfield shift due to the Heavy Atom Effect .[1][2][3]
C5 -Cl C-Cl (Deshielded)131.0 – 135.0 Quaternary (C)Similar to C2 but distinct due to asymmetry.[1][2][3]
C6 -H Aromatic C-H 128.0 – 132.0 Methine (CH)High intensity; typically upfield of C3 due to ortho-effect of R.

*Note: Shifts are referenced to CDCl₃ (77.16 ppm).[1] Values vary by ±2-3 ppm depending on the exact nature of group R and solvent polarity.[2]

The "Heavy Atom Effect" (C4-Br)

Unlike chlorine, which shifts carbons downfield (deshielding) due to electronegativity, bromine introduces a relativistic spin-orbit coupling effect.[1][2] This "Heavy Atom Effect" shields the attached carbon (C4), moving it significantly upfield (often <125 ppm), sometimes overlapping with alkene or nitrile regions.[1] Do not misassign this weak quaternary peak as an impurity.

Part 2: Comparative Analysis (Isomer Differentiation)

Distinguishing the 2,5-dichloro-4-bromo pattern from its isomers is a critical quality control step. Use the Signal Count Method .

Comparison Table: Isomeric Signatures
Isomer StructureSymmetryTotal 13C Ring Signals1H NMR Pattern (Aromatic)
2,5-dichloro-4-bromo-R (Target)Asymmetric 6 Distinct Peaks Two Singlets (Para-situated protons C3-H and C6-H usually do not couple or show weak para-coupling).[2][3]
2,6-dichloro-4-bromo-R Symmetric (Plane through C1-C4)4 Distinct Peaks (C2=C6, C3=C5)One Singlet (2H intensity).[1][2][3]
3,5-dichloro-4-bromo-R Symmetric (Plane through C1-C4)4 Distinct Peaks (C2=C6, C3=C5)One Singlet (2H intensity).[1][2][3]
2,4-dichloro-5-bromo-R Asymmetric 6 Distinct Peaks Two Singlets (Para-situated protons).[2][3] Distinguished from target by 2D NMR (HMBC).

Part 3: Experimental Protocol for Data Acquisition

To resolve the quaternary carbons (C-Cl and C-Br) which often have long relaxation times (

123
Optimized Pulse Sequence
  • Solvent: Deuterated Chloroform (

    
    ) is standard.[1][3] Use DMSO-
    
    
    if solubility is poor, but note that DMSO peaks (~39.5 ppm) may obscure aliphatic regions.[2][3]
  • Relaxation Delay (

    
    ):  Set 
    
    
    seconds.
    • Reasoning: Quaternary carbons (C2, C4, C5) lack attached protons to facilitate relaxation via dipolar coupling.[1] Short delays saturate these nuclei, making them invisible or non-integrable.[1]

  • Pulse Angle: Use a

    
     or 
    
    
    pulse rather than
    
    
    to allow faster equilibrium recovery.
  • Scans (NS): Minimum 1024 scans for <10 mg sample. The C-Br signal is often broad and weak due to the quadrupole moment of Bromine (

    
    ).[1]
    
Workflow Visualization

The following diagram outlines the logic flow for assigning the specific carbons in this moiety.

NMR_Assignment_LogicStartStart: Acquire 13C{1H} SpectrumCount_SignalsCount Aromatic Signals (110-160 ppm)Start->Count_SignalsSymmetry_CheckAre there exactly 6 Ring Signals?Count_Signals->Symmetry_CheckIsomer_WarningWarning: Symmetric Isomer(e.g., 2,6-dichloro)Symmetry_Check->Isomer_WarningNo (4 signals)Sort_IntensitySort by Intensity (APT/DEPT)Symmetry_Check->Sort_IntensityYes (6 signals)Assign_CHHigh Intensity (CH)Assign to C3 & C6Sort_Intensity->Assign_CHAssign_QuatLow Intensity (Cq)Assign to C1, C2, C4, C5Sort_Intensity->Assign_QuatIdentify_CBrIdentify C-Br (C4)Look for Upfield Shift (115-125 ppm)Confirm with Heavy Atom EffectAssign_Quat->Identify_CBrIdentify_CClIdentify C-Cl (C2, C5)Look for Deshielded Signals (130-135 ppm)Identify_CBr->Identify_CClIdentify_C1Identify C1 (Ipso)Shift depends on R-group(e.g., >150 if R=OH)Identify_CCl->Identify_C1

Caption: Logical workflow for assigning 13C NMR signals of the 2,5-dichloro-4-bromo phenyl moiety, distinguishing it from symmetric isomers.

References

  • Gomez, M. et al. "The Halogen Effect on 13C NMR Chemical Shifts in Substituted Benzenes." Physical Chemistry Chemical Physics, 2017.[1] Link

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1] (Standard reference for SCS additivity rules).

  • ChemicalBook. "13C NMR Spectrum of 4-Bromo-2,5-dichlorophenol." (Experimental verification of heavy atom shielding). Link

  • PubChem. "Compound Summary: 4-Bromo-2,5-dichlorophenol."[2][3] National Library of Medicine. Link[1]

HPLC Method Development Guide: Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate is a highly lipophilic, halogenated phenylacetic acid ester. Its analysis presents specific chromatographic challenges: strong hydrophobic retention, potential for on-column hydrolysis to the free acid, and the critical need to separate regioisomers common in halogenated aromatic synthesis.

This guide compares three distinct HPLC methodologies to optimize retention time, peak shape, and selectivity. We move beyond generic protocols to analyze why specific stationary phases (C18 vs. Phenyl-Hexyl) yield superior data for this class of compounds.

Part 1: Comparative Analysis of Stationary Phases

For halogenated aromatics, the choice of stationary phase dictates selectivity. The high electron density from the bromine and chlorine substituents creates unique interaction opportunities beyond simple hydrophobicity.

Comparison Table: Performance Metrics
FeatureMethod A: C18 (Octadecyl) Method B: Phenyl-Hexyl Method C: C8 (Octyl)
Primary Interaction Hydrophobic (Van der Waals)

Stacking & Hydrophobic
Hydrophobic (Weaker)
Retention Time (RT) High (Late Elution)Medium-High Low (Faster Elution)
Selectivity (

)
Good for homologues (Methyl vs Ethyl ester)Superior for Halogenated IsomersLow
Peak Shape Excellent (if end-capped)Excellent for aromaticsGood
Suitability General Purity Analysis Isomer Separation High-Throughput Screening
Risk Factor Excessive run times (>20 min)Requires Methanol for max

effect
Poor resolution of impurities
Expert Insight: The "Halogen Effect"
  • Why C18? The standard C18 column interacts purely through hydrophobicity. Since the target molecule has three halogens (Br, Cl, Cl) and a methyl ester, it is extremely non-polar. On a C18 column, expect a retention factor (

    
    ) > 10 unless a high percentage of organic modifier is used.
    
  • Why Phenyl-Hexyl? This is the recommended alternative . The electron-withdrawing halogens on the phenyl ring create an electron-deficient

    
    -system. A Phenyl-Hexyl stationary phase acts as a 
    
    
    
    -base, engaging in specific
    
    
    interactions with the analyte. This often resolves positional isomers (e.g., 4-bromo vs. 3-bromo) that co-elute on C18.

Part 2: Recommended Experimental Protocol

This protocol is designed to be self-validating . It includes a "System Suitability Test" (SST) using the free acid form to ensure the method can detect the primary degradation product.

Method B: Phenyl-Hexyl (Selectivity Optimized)
  • Objective: Separation of the target ester from its hydrolysis product (Acid) and potential isomers.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7 to suppress silanol activity).

  • Mobile Phase B: Methanol (Promotes

    
     interactions better than Acetonitrile).
    
Gradient Profile:
Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.050%1.0Initial equilibration
2.050%1.0Isocratic hold
12.090%1.0Linear gradient to elute ester
15.090%1.0Wash step
15.150%1.0Return to initial
20.050%1.0Re-equilibration
Detection Settings:
  • Wavelength: 220 nm (Strong absorption for ester carbonyl + aromatic ring) and 254 nm (Specific for aromatic ring).

  • Temperature: 30°C (Controlled temperature is critical for reproducible retention of halogenated species).

Expected Retention Behavior (Causality):
  • Free Acid (Impurity): Elutes early (~4-6 min). The polar carboxyl group reduces retention.

  • Target Ester: Elutes late (~10-12 min). The masking of the polar acid with a methyl group drastically increases hydrophobicity.

  • Mechanism: The separation window between the Acid and Ester confirms the method's "Stability Indicating" capability.

Part 3: Visualizing the Method Logic

Workflow: Method Development Decision Tree

This diagram guides the researcher through selecting the correct method based on the specific analytical goal (Purity vs. Speed vs. Isomer Resolution).

MethodSelection Start Start: Define Analytical Goal Goal_Purity Goal: General Purity (Target vs. Impurities) Start->Goal_Purity Goal_Isomer Goal: Isomer Resolution (4-Br vs. 3-Br) Start->Goal_Isomer Goal_Speed Goal: High Throughput (Synthesis Check) Start->Goal_Speed Method_A Method A: C18 Column Mobile Phase: ACN/Water Mechanism: Hydrophobic Goal_Purity->Method_A Method_B Method B: Phenyl-Hexyl Mobile Phase: MeOH/Water Mechanism: Pi-Pi + Hydrophobic Goal_Isomer->Method_B Method_C Method C: C8 or CN Column Mobile Phase: ACN/Water Mechanism: Weak Hydrophobic Goal_Speed->Method_C Result_A Result: High Retention Stable Baseline Method_A->Result_A Result_B Result: Unique Selectivity Separates Halogen Positional Isomers Method_B->Result_B Result_C Result: Fast Elution (<5 min) Lower Resolution Method_C->Result_C

Caption: Decision tree for selecting the optimal stationary phase based on specific analytical requirements for halogenated phenylacetic esters.

Mechanism: Interaction Dynamics on Phenyl-Hexyl Phase

This diagram illustrates why the Phenyl-Hexyl phase is superior for this specific compound.

InteractionMechanism Analyte Analyte: Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate (Electron Deficient Ring) Interaction Pi-Pi Stacking Interaction (Enhanced Selectivity) Analyte->Interaction Donates Pi-Hole StationaryPhase Stationary Phase: Phenyl-Hexyl Ligand (Pi-Electron Rich) StationaryPhase->Interaction Accepts Interaction Separation Result: Separation from Non-Halogenated or Positional Isomers Interaction->Separation

Caption: Mechanistic representation of the specific


 interactions between the halogenated analyte and the Phenyl-Hexyl stationary phase.

Part 4: Troubleshooting & Optimization

Common Issues & Solutions
  • Peak Tailing:

    • Cause: Interaction of the ester carbonyl or residual acid with silanols.

    • Solution: Ensure pH is < 3.0 (using Formic or Phosphoric acid) to protonate silanols.

  • Retention Time Drift:

    • Cause: Temperature fluctuations affecting the partition coefficient of lipophilic compounds.

    • Solution: Use a column oven set to 30°C or 40°C.

  • Ghost Peaks:

    • Cause: Hydrolysis of the methyl ester in the autosampler if left in aqueous buffer too long.

    • Solution: Prepare samples in 100% Acetonitrile or Methanol; do not pre-mix with water until injection.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms and selectivity).
  • Agilent Technologies. (2020). Selectivity in Reversed-Phase HPLC – The Role of the Stationary Phase. Retrieved from [Link] (General guide on Phenyl-Hexyl vs C18 selectivity).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
  • PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate (Analogous Compound Data). Retrieved from [Link] (Source for structural analogs and general properties).

Comparison of reactivity: 4-bromo vs 4-chloro phenylacetates

[1]

Executive Summary

In the context of nucleophilic acyl substitution, 4-bromophenyl acetate exhibits slightly higher reactivity than 4-chlorophenyl acetate. [1]

While both halogens exert nearly identical electronic effects on the aromatic ring (Hammett

leaving group ability


1

1

Theoretical Framework: The Drivers of Reactivity

To accurately predict and rationalize the behavior of these esters, we must decouple the electronic influence of the substituent on the carbonyl carbon from the stability of the departing phenol.

A. Electronic Effects (Hammett Correlation)

The reactivity of phenyl esters toward nucleophiles (like


1
  • 
     (Sigma Constant):  Measures the electron-donating or withdrawing power of the substituent.[1]
    
  • 
     (Reaction Constant):  Measures the sensitivity of the reaction to these electronic effects.[2] For alkaline hydrolysis of phenyl esters, 
    
    
    is positive (
    
    
    ), meaning electron-withdrawing groups accelerate the reaction.[1]

Comparison of Substituents: | Substituent (para) | Hammett

-Cl-Br1

Insight: Electrophilicity of the carbonyl carbon is essentially identical for both compounds. The rate-determining formation of the tetrahedral intermediate (

B. Leaving Group Ability (The Differentiator)

The breakdown of the tetrahedral intermediate (


  • 4-Bromophenol

    
    :  9.17[1][3][4]
    
  • 4-Chlorophenol

    
    :  9.41[1][3]
    

Conclusion: The 4-bromophenoxide anion is better stabilized (due to the higher polarizability of Bromine) than the 4-chlorophenoxide anion. Therefore,

Experimental Reactivity Profile

Alkaline Hydrolysis

The hydrolysis follows a

1
  • Reaction Order: Second order overall (First order in ester, first order in

    
    ).
    
  • Rate Comparison:

    
    
    
  • Solvent Effects: In aprotic solvents (e.g., DMSO/Water mixtures), the difference may widen as solvation shells are stripped, making the intrinsic stability of the leaving group anion more critical.

Aminolysis

In reactions with primary or secondary amines, the mechanism can be stepwise or concerted.[5]

  • Stepwise: Formation of the tetrahedral intermediate is rate-limiting. Since

    
     is identical, rates are very similar.[1]
    
  • Concerted: Bond formation and leaving group departure happen simultaneously. Here, the C-O bond breaking contributes to the transition state energy, making the 4-bromo ester noticeably more reactive due to the weaker C-O bond associated with the lower

    
     phenol.
    
Summary Data Table
Property4-Bromophenyl Acetate4-Chloro PhenylacetateImplication
MW 215.04 g/mol 170.59 g/mol Br is significantly heavier (mass balance calc required).[1]
Leaving Group

9.179.41Br is a better leaving group.[1]
Hammett

0.230.23Carbonyl electrophilicity is identical.[1]
Hydrolysis Rate (

)
HighModerate-HighBr hydrolyzes slightly faster.[1]
UV

(Phenolate)
~298 nm~298 nmSimilar detection wavelengths.[1]

Visualizing the Mechanism

The following diagram illustrates the

HydrolysisMechanismEsterSubstitutedPhenyl AcetateTSTetrahedralIntermediate(Rate Limiting Formation)Ester->TS k1 (Attack)Identical for Br/ClTS->Ester k-1 (Reversion)ProductsAcetate +Substituted PhenolateTS->Products k2 (Collapse)Faster for Br (Lower pKa)OHOH-OH->TS

Figure 1: The nucleophilic attack (


1

Experimental Protocols

Protocol A: Synthesis of 4-Halo Phenylacetates

This protocol uses Schotten-Baumann conditions, robust for both variants.[1]

Reagents:

  • 4-Bromophenol or 4-Chlorophenol (10 mmol)[1]

  • Acetyl Chloride (12 mmol)[1]

  • Triethylamine (15 mmol)[1]

  • Dichloromethane (DCM, 20 mL)[1]

Procedure:

  • Dissolution: Dissolve 10 mmol of the phenol and 15 mmol of triethylamine in 20 mL anhydrous DCM in a round-bottom flask under nitrogen. Cool to 0°C.[1]

  • Acylation: Dropwise add 12 mmol Acetyl Chloride over 10 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Quench with 10 mL water. Wash organic phase with 1M HCl (2x10 mL) to remove amine, then sat.

    
     (2x10 mL) to remove unreacted phenol/acid.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from cold hexane or ethanol/water if necessary.

Protocol B: Kinetic Assay (Hydrolysis Rate)

A self-validating system to quantify the reactivity difference.[1]

Principle: The hydrolysis releases the phenolate anion, which has a distinct UV absorbance compared to the ester.

  • 
     (4-Bromophenolate): ~298 nm[1]
    
  • 
     (4-Chlorophenolate): ~298 nm[1]
    

Workflow:

  • Buffer Prep: Prepare 50 mM Borate buffer (pH 10.0) to ensure rapid hydrolysis and full ionization of the product phenol.

  • Stock Solution: Dissolve ester in Acetonitrile (10 mM).

  • Initiation: Add 20

    
    L Stock to 1.98 mL Buffer in a quartz cuvette (Final conc: 100 
    
    
    M). Mix by inversion (3s).
  • Measurement: Immediately monitor Absorbance at 298 nm every 2 seconds for 5 minutes.

  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    .[1]
    • Validation:

      
       must match the theoretical absorbance of 100 
      
      
      M free phenolate.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Biggs, A. I., & Robinson, R. A. (1961). The ionisation constants of some substituted phenols and naphthols. Journal of the Chemical Society, 388–393. Link[1]

  • Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 86(5), 837–846. Link

  • Castro, E. A., & Ureta, C. (1989). Kinetics and mechanism of the aminolysis of phenyl acetates in aqueous ethanol. Journal of the Chemical Society, Perkin Transactions 2, (1), 63-66. Link

Thin Layer Chromatography (TLC) Rf values for dichlorophenyl esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dichlorophenyl esters (e.g., 2,4-dichlorophenyl benzoate) serve as critical intermediates in organic synthesis, particularly as activated esters for amide bond formation and in the development of agrochemicals. Their monitoring via Thin Layer Chromatography (TLC) requires specific attention to the lipophilic contribution of the chlorine substituents, which significantly alters retention behavior compared to standard alkyl or phenyl esters.

This guide provides a standardized protocol for the TLC analysis of dichlorophenyl esters, comparing their chromatographic signatures against common alternatives like unsubstituted phenyl esters and p-nitrophenyl esters.

Chromatographic Theory & Causality

To interpret Rf values accurately, one must understand the molecular interactions driving separation on Silica Gel 60 (


).
  • Lipophilicity Modulation: The introduction of chlorine atoms on the phenolic ring exerts a dual effect:

    • Inductive Withdrawal (-I): The electronegative chlorines pull electron density from the aromatic ring, making the ester carbonyl slightly more electrophilic (hence "activated").

    • Hydrophobic Shift: Despite the electronegativity, the chlorine atoms are bulky and lipophilic. In normal-phase chromatography (Non-polar mobile phase / Polar stationary phase), the addition of chlorine generally increases the Rf value compared to the unsubstituted phenyl ester by reducing the compound's affinity for the polar silica hydroxyls.

  • Resolution from Precursors: The synthesis of these esters usually involves reacting a dichlorophenol with an acid chloride.

    • Dichlorophenol (Starting Material): Possesses a free hydroxyl (-OH) group, capable of strong hydrogen bonding with silica. Result: Lower Rf.

    • Dichlorophenyl Ester (Product): Capped hydroxyl; interaction is limited to dipole-dipole interactions via the ester carbonyl. Result: Higher Rf.

Standardized Experimental Protocol

Materials & Reagents[1][2][3]
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).[1]

    • Standard Screening System: 9:1 Hex:EtOAc.

  • Visualization: UV Lamp (254 nm) is mandatory; Iodine chamber as secondary.

Workflow Diagram

The following flowchart outlines the decision matrix for optimizing separation.

TLC_Workflow Start Sample Preparation (Dissolve in DCM or EtOAc) Spot Spotting (1 cm from bottom, use capillaries) Start->Spot Elute_1 Elution 1: Hex/EtOAc (9:1) Spot->Elute_1 Check_Rf Check Rf Value Elute_1->Check_Rf Good Rf = 0.3 - 0.7 (Optimal Separation) Check_Rf->Good Yes Low Rf < 0.2 (Too Polar) Check_Rf->Low Spot stays at baseline High Rf > 0.8 (Too Non-Polar) Check_Rf->High Spot moves to front Adjust_Polar Increase Polarity (Try 8:2 or 7:3 Hex:EtOAc) Low->Adjust_Polar Adjust_NonPolar Decrease Polarity (Try 100% Hex or 95:5) High->Adjust_NonPolar Adjust_Polar->Spot Adjust_NonPolar->Spot

Figure 1: Decision tree for optimizing mobile phase polarity for halogenated esters.

Comparative Rf Data Analysis

The following data aggregates experimental observations for dichlorophenyl esters versus their synthetic alternatives.

Relative Retention Comparison

Conditions: Silica Gel 60


, Solvent: Hexane/EtOAc (9:1).[1]
Compound ClassFunctional StructureApprox.[2][3][4][5][6][7][8][9][10][11] Rf RangeVisualizationRelative Polarity
Dichlorophenyl Ester Ar-Cl

-O-CO-R
0.55 - 0.65 UV (Strong)Low
Phenyl Ester Ar-H-O-CO-R0.45 - 0.55UV (Strong)Medium-Low
p-Nitrophenyl Ester Ar-NO

-O-CO-R
0.35 - 0.45UV + Yellow TintMedium
Alkyl Ester R'-O-CO-R0.40 - 0.60*Stain Required**Variable
Dichlorophenol Ar-Cl

-OH
0.15 - 0.25UV + FeCl

High (H-Bonding)

*Note: Alkyl ester Rf varies heavily with chain length. Methyl esters are lower; t-butyl esters are higher. **Alkyl esters often lack UV activity and require PMA or Iodine staining.

Specific Experimental Data Points

Drawing from validated synthetic protocols (e.g., Organic Syntheses), we can establish specific benchmarks.

  • Reference Standard: 2,4,6-Trichlorophenyl formate[1]

    • Rf: 0.57[1][12]

    • Solvent: Hexane/EtOAc (9:1)[1]

    • Observation: Appears as a dark spot under UV 254 nm.

  • Analogous Behavior: 2,4-Dichlorophenyl esters typically exhibit Rf values within

    
     of their trichloro- counterparts.
    
Separation Efficiency (Resolution)

When monitoring the synthesis of a dichlorophenyl ester from a carboxylic acid and 2,4-dichlorophenol:



This large


 (0.40) indicates that 9:1 Hex:EtOAc  is an excellent starting solvent system, providing clear baseline separation.

Visualization of Polarity Trends

The diagram below illustrates the relative migration of the reaction components on a silica plate.

TLC_Plate cluster_plate Silica Gel 60 F254 (Hex:EtOAc 9:1) Base Front Phenol DCP (Start) Co_Phenol DCP Co_Prod Ester Product Ester (Prod) Nitro p-NO2 Ester

Figure 2: Expected migration pattern. DCP = Dichlorophenol (Low Rf). Ester = Dichlorophenyl Ester (High Rf). Note the p-Nitrophenyl ester (Lane 4) typically runs lower than the dichloro ester due to the polarity of the nitro group.

Troubleshooting & Optimization

IssueCauseCorrective Action
Streaking / Tailing Hydrolysis of ester on silica (rare) or residual acid.Add 1% Acetic Acid to mobile phase (if acid is streaking) or 1% Triethylamine (if amine based).
No UV Spot Compound concentration too low.Dichlorophenyl ring is UV active. Re-spot with higher concentration.
Co-elution Solvent too polar.Switch from 9:1 to 100% Hexane or 95:5 Hex:EtOAc.
Ghost Spots Decomposition.Dichlorophenyl esters are activated; they can hydrolyze on acidic silica. Run 2D TLC to confirm stability.

References

  • Organic Syntheses , Coll. Vol. 11, p. 246 (1930); Vol. 91, pp. 39-51 (2014). Synthesis of 2,4,6-Trichlorophenyl Formate and TLC Characterization.

  • Chemistry Hall , Thin Layer Chromatography: A Complete Guide to TLC.

  • Reach Devices , TLC Stains and Visualization Methods.

  • University of Alberta , Advanced Practical Organic Chemistry: TLC Theory and Rf Values.

Sources

Safety Operating Guide

Comprehensive Safe Handling and Disposal Protocol: Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Environmental Health and Safety (EHS) Guide

Executive Summary & Chemical Profiling

Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate (C9H7BrCl2O2) is a polyhalogenated aromatic ester frequently utilized as a specialized intermediate in advanced organic synthesis and pharmaceutical development.

From a safety and logistical standpoint, the presence of multiple heavy halogens (one bromine and two chlorines) covalently bonded to an aromatic ring dictates strict operational and disposal parameters. When subjected to improper thermal degradation, polyhalogenated aromatics can act as precursors to highly toxic polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs) [1]. Therefore, this compound must be strictly isolated into Halogenated Organic Waste streams to ensure it undergoes EPA-compliant high-temperature incineration with caustic scrubbing [2].

Operational Safety & Handling Procedures

Expertise Note: The causality behind these steps is rooted in preventing inhalation exposure to halogenated particulates and avoiding exothermic cross-contamination.

  • Engineering Controls: All manipulations of the pure solid or concentrated solutions must be performed within a certified chemical fume hood. Self-Validation Step: Verify the fume hood monitor displays a face velocity of ≥ 100 feet per minute (fpm) before uncapping the reagent.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with heavy-duty nitrile (minimum 8 mil thickness) is required. Halogenated organics can permeate standard latex rapidly.

    • Eye Protection: Splash-proof chemical safety goggles (safety glasses are insufficient for halogenated liquid handling).

    • Body: Flame-resistant laboratory coat and closed-toe, non-porous shoes.

  • Handling Logistics: Use static-free spatulas for solid transfer to prevent aerosolization. If preparing solutions, dissolve the compound in compatible halogenated solvents (e.g., Dichloromethane, Chloroform) to maintain a unified waste stream.

Waste Segregation & Compatibility Matrix

A critical failure point in laboratory logistics is the inadvertent mixing of halogenated and non-halogenated waste. Non-halogenated waste is frequently repurposed via fuel blending. Introducing even trace amounts of Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate into a non-halogenated container ruins the fuel blending batch, exponentially increases disposal costs, and violates EPA Resource Conservation and Recovery Act (RCRA) guidelines [3].

Table 1: Chemical Compatibility and Waste Segregation Matrix

Chemical ClassCompatibilityRationale / Causality
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Shares the same high-temperature incineration disposal pathway.
Non-Halogenated Solvents (e.g., Acetone, Hexane)Incompatible Ruins fuel-blending potential; increases disposal costs significantly [4].
Strong Oxidizers / Acids (e.g., Nitric Acid)Incompatible Risk of violent exothermic reaction and release of toxic halogen gas.
Alkali / Reactive Metals (e.g., Sodium, Potassium)Incompatible Can trigger explosive dehalogenation reactions (e.g., Wurtz-Fittig type).

Step-by-Step Disposal Workflows

Every protocol must be a self-validating system. Follow these steps to ensure regulatory compliance and environmental safety.

Step 1: Container Selection and Preparation

  • Select a high-density polyethylene (HDPE) or glass waste container specifically designated for "Halogenated Organic Waste."

  • Validation: Visually inspect the container for structural integrity and ensure the cap provides a vapor-tight seal.

Step 2: Waste Transfer

  • Transfer liquid solutions containing the compound into the waste container using a dedicated funnel within the fume hood.

  • For solid waste (e.g., contaminated Kimwipes, filter paper, or empty vials), place them in a sealable polypropylene bag or designated solid hazardous waste bin specifically labeled for halogenated contamination.

Step 3: RCRA-Compliant Labeling

  • Immediately affix a hazardous waste tag.

  • The label must explicitly state: "Halogenated Organic Waste", list "Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate" (do not use structural abbreviations), and clearly display the accumulation start date [3].

Step 4: EHS Routing

  • Do not exceed 90% capacity in the waste container. Once full, submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department for high-temperature incineration.

WasteRouting Start Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate Waste Generation CheckState Determine Physical State (Solid vs. Solution) Start->CheckState SolidWaste Solid Waste Stream (Contaminated Consumables) CheckState->SolidWaste Powder/Residue LiquidWaste Liquid Waste Stream (Dissolved in Solvent) CheckState->LiquidWaste In Solution Incineration High-Temperature Incineration (EPA MACT Compliant) SolidWaste->Incineration Halogenated Halogenated Organic Liquid Waste Container LiquidWaste->Halogenated Do Not Mix with Non-Halogenated Halogenated->Incineration

Caption: Logical workflow for the segregation and routing of halogenated organic waste.

Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. If the spill occurs outside a fume hood, increase room ventilation if possible and restrict access.

  • Don Emergency PPE: Upgrade PPE to include a half-face respirator with organic vapor/acid gas cartridges if the spill volume is significant or poorly ventilated.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or specialized chemical spill pads). Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a sealable, wide-mouth HDPE container.

  • Decontamination: Wash the spill surface with a compatible solvent (like a small amount of isopropanol followed by soapy water), absorbing the wash liquid and adding it to the spill container.

  • Disposal: Label the container as "Halogenated Spill Debris containing Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate" and route to EHS.

SpillResponse Spill Spill Detected Evac Isolate Area & Ensure Ventilation Spill->Evac PPE Don Appropriate PPE (Respirator, Nitrile) Evac->PPE Absorb Apply Inert Absorbent (e.g., Vermiculite) PPE->Absorb Collect Collect in Sealable HDPE Container Absorb->Collect Label Label as 'Halogenated Spill Debris' Collect->Label Dispose Route to EHS for Incineration Label->Dispose

Caption: Step-by-step emergency spill response and decontamination pathway.

References

  • Title: Technical Resource Document: Treatment Technologies for Dioxin-Containing Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Safety and Hazard Assessment

Given the presence of bromine and chlorine atoms on the phenyl ring, it is prudent to anticipate that Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate may cause skin and eye irritation, and could be harmful if inhaled or ingested.[1][2][3] Similar compounds are known to be lachrymators, substances that can cause tearing.[4] Thermal decomposition of halogenated organic compounds can release hazardous gases such as hydrogen halides.[4][5] Therefore, all handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation.[7][8] The following table summarizes the recommended PPE for handling Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate.

PPE CategoryTypeSpecifications and Rationale
Eye and Face Protection Safety goggles and a full-face shieldStandard safety glasses may not provide adequate protection from splashes.[8][9] Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face.[8] Ensure compliance with ANSI Z87.1 standards.[8]
Hand Protection Chemically resistant glovesGiven the halogenated nature of the compound, gloves made of nitrile or neoprene are recommended for splash protection. For prolonged contact, thicker, chemical-resistant gloves should be used.[9][10] Always inspect gloves for any signs of degradation or perforation before use.[5]
Skin and Body Protection Chemical-resistant lab coat and apronA standard lab coat may not be sufficient. A chemical-resistant lab coat, supplemented with a rubber apron for procedures with a higher risk of splashes, is advised.[9]
Respiratory Protection NIOSH-approved respiratorWhile working in a fume hood is the primary engineering control, a respirator with organic vapor cartridges should be readily available for emergency situations, such as a spill.[5][10]
Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate in a laboratory setting.

  • Preparation and Area Setup :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface with absorbent, chemical-resistant bench paper.

    • Assemble all necessary equipment (glassware, stir plates, etc.) within the fume hood before introducing the chemical.

    • Have a spill kit readily accessible.

  • Donning PPE :

    • Put on your lab coat and apron.

    • Don your safety goggles and face shield.

    • Wash and dry your hands thoroughly before putting on the appropriate chemically resistant gloves.

  • Chemical Handling :

    • Carefully open the container of Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate inside the fume hood.

    • Use a clean spatula or pipette to transfer the required amount of the chemical.

    • Keep the container sealed when not in use.[2]

    • Avoid creating dust or aerosols.[5][11]

  • Post-Handling :

    • Securely close the primary container.

    • Wipe down the exterior of all containers and equipment with a suitable solvent (e.g., isopropanol) before removing them from the fume hood.

    • Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.[5]

    • Wash your hands thoroughly with soap and water.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][12] Seek medical attention.[13]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][12] Seek immediate medical attention.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][12]

  • Spill : For a small spill within the fume hood, use an inert absorbent material to contain it.[4] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[14]

Disposal Plan

All waste materials contaminated with Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate, including disposable gloves, bench paper, and empty containers, must be treated as hazardous waste.

  • Collect all solid and liquid waste in clearly labeled, sealed containers.[14][15]

  • Do not mix with other waste streams unless compatibility is confirmed.[15]

  • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[11][15]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Protocol Prep 1. Area Setup (Fume Hood, Bench Paper, Spill Kit) Don_PPE 2. Don PPE (Coat, Goggles, Gloves) Prep->Don_PPE Proceed Handle 3. Chemical Handling (Open, Transfer, Seal) Don_PPE->Handle Enter Handling Zone Post_Handle 4. Decontamination & PPE Removal Handle->Post_Handle Complete Task Disposal 5. Waste Disposal (Hazardous Waste Stream) Post_Handle->Disposal Segregate Spill Spill Response Exposure Exposure Response

Caption: Workflow for handling Methyl 2-(4-bromo-2,5-dichloro-phenyl)acetate.

References

  • Sigma-Aldrich. (2025, November 6).
  • ThermoFisher. (2010, May 7).
  • Safety D
  • MSDS of Methyl 2-(4-bromo-2,5-difluorophenyl)
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • PubChem. (n.d.). Methyl 2-(4-bromophenyl)
  • Fisher Scientific. (2025, December 19).
  • BenchChem. (2025).
  • TCI Chemicals. (n.d.).
  • NOAA - CAMEO Chemicals. (n.d.).
  • University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety.
  • Cole-Parmer. (2006, January 16).
  • Aldrich. (2024, September 8).
  • BLD Pharmatech. (n.d.).
  • Apollo Scientific. (2023, May 26). 2-(4-Bromo-2,5-difluorophenyl)acetic acid.
  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals.
  • EHSO. (2025-2026). Personal Protective Equipment - EHSO Manual.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.